Pentadec-5-en-1-yne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
115018-51-4 |
|---|---|
Molecular Formula |
C15H26 |
Molecular Weight |
206.37 g/mol |
IUPAC Name |
pentadec-5-en-1-yne |
InChI |
InChI=1S/C15H26/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1,9,11H,4-8,10,12-15H2,2H3 |
InChI Key |
SRKRFWYLDINKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=CCCC#C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Pentadec-5-en-1-yne: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentadec-5-en-1-yne is a long-chain enyne, a class of organic compounds characterized by the presence of both a double and a triple carbon-carbon bond. Such motifs are found in various natural products and are valuable building blocks in organic synthesis. This technical guide outlines plausible synthetic pathways for this compound, providing detailed experimental protocols for key transformations based on established methodologies. The guide summarizes quantitative data for analogous reactions to offer expected outcomes and includes visualizations of the synthetic routes to facilitate understanding and implementation in a laboratory setting.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests several viable disconnection points. The most strategic disconnections involve the formation of the carbon-carbon bonds of the enyne moiety, primarily through transition metal-catalyzed cross-coupling reactions. Two primary retrosynthetic pathways are considered:
-
Pathway A: Sonogashira Coupling: Disconnection at the C4-C5 bond suggests a Sonogashira coupling between a terminal alkyne and a vinyl halide. This approach would involve coupling a C13 vinyl halide with ethyne or a protected equivalent. A more practical forward synthesis would involve coupling a shorter chain terminal alkyne with a longer chain vinyl halide.
-
Pathway B: Negishi Coupling: Another effective cross-coupling strategy is the Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide. This would entail the coupling of an alkynylzinc reagent with a vinyl halide.
This guide will focus on a forward synthesis inspired by the Sonogashira coupling, a widely utilized and robust method for the formation of enynes.[1][2][3]
Proposed Synthetic Pathway: Sonogashira Coupling
The proposed synthesis of this compound involves a two-step process starting from commercially available or readily synthesizable materials. The key step is a Sonogashira cross-coupling reaction between a terminal alkyne and a vinyl halide.
Overall Reaction Scheme:
References
A Technical Guide to the Spectroscopic Analysis of Pentadec-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadec-5-en-1-yne is a long-chain hydrocarbon featuring both a terminal alkyne and an internal alkene functional group. This unique combination of unsaturation presents a distinct spectroscopic fingerprint. This guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information herein is intended to serve as a reference for the identification and characterization of this and structurally related molecules.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.4 | m | 2H | H-5, H-6 (vinylic) |
| ~2.8 | m | 2H | H-4 (allylic) |
| ~2.2 | m | 2H | H-7 (allylic) |
| ~2.0 | t | 1H | H-1 (alkynyl) |
| ~1.2-1.4 | m | 14H | H-8 to H-14 (aliphatic) |
| ~0.9 | t | 3H | H-15 (methyl) |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (ppm) | Assignment |
| ~130 | C-5, C-6 (alkene) |
| ~84 | C-2 (alkyne) |
| ~68 | C-1 (alkyne) |
| ~32 | C-7 (allylic) |
| ~29 | C-4 (allylic) |
| ~22-30 | C-8 to C-14 (aliphatic) |
| ~14 | C-15 (methyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne)[1][2][3][4] |
| ~3020 | Medium | =C-H stretch (alkene)[1][2] |
| ~2925, ~2855 | Strong | C-H stretch (aliphatic)[2] |
| ~2120 | Weak, Sharp | C≡C stretch (terminal alkyne)[1][2][3][4][5] |
| ~1660 | Medium | C=C stretch (alkene)[1][5] |
| ~970 or ~670 | Medium | =C-H bend (trans or cis alkene, respectively) |
| ~630 | Strong | ≡C-H bend (terminal alkyne)[1][4] |
Mass Spectrometry (MS)
In a mass spectrum, this compound (molar mass: 206.37 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 206. The fragmentation pattern will be influenced by the positions of the double and triple bonds, with characteristic losses of alkyl fragments.
Expected Fragmentation Behavior:
-
Molecular Ion (M⁺): A peak at m/z = 206, representing the intact molecule with one electron removed.
-
Allylic Cleavage: Fragmentation at the C4-C5 and C6-C7 bonds is likely due to the stability of the resulting allylic carbocations.
-
Propargylic Cleavage: Cleavage at the C3-C4 bond can also occur, though it is generally less favored than allylic cleavage.
-
Alkyl Chain Fragmentation: A series of peaks separated by 14 amu (corresponding to CH₂ groups) is expected due to the fragmentation of the long alkyl chain.[6]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final transmittance or absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.
-
Temperature Program: Use a temperature gradient to ensure good separation of any potential impurities and to elute the compound of interest in a reasonable time.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and analyze the fragmentation pattern.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Enigmatic En-Yne Moiety: A Deep Dive into the Biological Activity of Falcarinol and its Polyacetylene Analogs
For Immediate Release
This technical guide provides a comprehensive overview of the biological activities of falcarinol-type polyacetylenes, a class of natural products characterized by the presence of a conjugated en-yne functional group. Due to the limited specific research on Pentadec-5-en-1-yne, this paper focuses on its well-studied C17 structural analog, falcarinol, and related polyacetylenes. These compounds, primarily isolated from plants of the Apiaceae and Araliaceae families, have garnered significant attention for their potent cytotoxic, anti-inflammatory, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these unique lipid structures.
Introduction to Falcarinol-Type Polyacetylenes
Falcarinol-type polyacetylenes are a class of naturally occurring lipids that possess a characteristic C17 aliphatic backbone with one or more carbon-carbon triple bonds (alkynes) and double bonds (alkenes).[1][2][3] Falcarinol, a prominent member of this family, is notably found in common vegetables such as carrots, celery, and parsnips, as well as in medicinal plants like ginseng.[1][2][3][4] These compounds are believed to be part of the plant's natural defense system against fungal pathogens.[4] The unique chemical structure of the en-yne moiety confers a high degree of reactivity, which is thought to be the basis for their diverse biological activities.[2][5]
Biological Activities of Falcarinol and its Derivatives
The biological effects of falcarinol and its analogs are multifaceted, with significant potential in oncology and inflammatory diseases. The primary activities documented in the scientific literature include cytotoxicity against cancer cells, modulation of inflammatory pathways, and antimicrobial effects.
Cytotoxic Activity
Falcarinol and its derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. This activity is often attributed to their ability to act as alkylating agents, inducing cellular stress and apoptosis.
Table 1: Cytotoxicity of Falcarinol and Related C17 Polyacetylenes against Human Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Panaquinquecol 4 | A2780 (Ovarian) | MTT | 7.60 | [4] |
| Panaquinquecol 4 | SKOV3 (Ovarian) | MTT | 27.53 | [4] |
| Falcarinol | Caco-2 (Colorectal) | Proliferation Assay | ~10.2 (2.5 µg/mL) | [3] |
| Falcarinol | FHs 74 Int. (Normal Intestinal) | Proliferation Assay | ~20.5 (5 µg/mL) | [3] |
| Falcarindiol | HT-29 (Colon) | Viability Assay | >20 | [6] |
| Falcarindiol | hMSCs (Normal Stem Cells) | Viability Assay | >50 | [6] |
| Alkaloid Derivative 1 | HL-60 (Leukemia) | MTS | 14-24 | [5] |
| Alkaloid Derivative 1 | A-549 (Lung) | MTS | 14-24 | [5] |
| Alkaloid Derivative 1 | SW480 (Colon) | MTS | 14-24 | [5] |
| Alkaloid Derivative 1 | MCF-7 (Breast) | MTS | 14-24 | [5] |
| Alkaloid Derivative 1 | SMMC7721 (Hepatocellular) | MTS | 14-24 | [5] |
| Panaxydol | HepG2 (Hepatocellular) | MTT | Not specified, but inhibits proliferation | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Anti-inflammatory Activity
A significant body of research points to the potent anti-inflammatory properties of falcarinol-type polyacetylenes.[1][2][3][8][9][10][11] These compounds have been shown to modulate key inflammatory signaling pathways, such as the NF-κB pathway, and reduce the production of pro-inflammatory mediators.[8][9][10]
Antimicrobial Activity
Falcarinol and related compounds exhibit activity against a range of bacteria and fungi, which is consistent with their proposed role as phytoalexins in plants.[1]
Mechanisms of Action
The biological activities of falcarinol-type polyacetylenes are underpinned by their interactions with specific cellular signaling pathways. Two of the most well-characterized pathways are the NF-κB and the Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Falcarinol and its derivatives have been shown to downregulate NF-κB and its downstream inflammatory markers, including TNFα, IL-6, and COX-2.[10]
Activation of the Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for proteasomal degradation. Electrophilic compounds, such as falcarinol-type polyacetylenes, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of its target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of falcarinol and its derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Falcarinol or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor by using a reporter gene (luciferase) whose expression is driven by an NF-κB-responsive promoter.
Materials:
-
HEK293T or other suitable cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well opaque plates
-
Cell culture medium
-
Falcarinol or its derivatives
-
Inducing agent (e.g., TNFα)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells in a 96-well opaque plate.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induction: Induce NF-κB activation by adding an appropriate stimulus (e.g., TNFα) to the wells and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each treatment group relative to the induced control.
Nrf2 Pathway Activation Assessment: Western Blotting
Western blotting is used to detect the levels of key proteins in the Nrf2 pathway, such as Nrf2 and Keap1, and the expression of Nrf2 target genes like HO-1 and NQO1.
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Nrf2, Keap1, HO-1, NQO1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in lysis buffer. For tissue samples, homogenize the tissue in lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
Falcarinol and its polyacetylene analogs represent a promising class of natural products with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their unique en-yne chemistry provides a foundation for their potent biological activities, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to further explore the pharmacological properties of these fascinating molecules.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the polyacetylene backbone affect biological activity will be crucial for the design of more potent and selective analogs.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, further in vivo studies are needed to establish the therapeutic efficacy and safety profiles of these compounds in relevant animal models.
-
Target Identification and Validation: A deeper understanding of the specific molecular targets of falcarinol-type polyacetylenes will aid in elucidating their precise mechanisms of action and identifying potential biomarkers for their activity.
The continued exploration of these natural en-yne compounds holds the potential to yield novel therapeutic agents for a range of human diseases.
References
- 1. Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NSCLC | Cytotoxic activity of C17 polyacetylenes from the roots of Glehnia littoralis against drug-resistant colorectal and lung cancer cells | springermedicine.com [springermedicine.com]
- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Properties of C17 Polyacetylenes from the Fresh Roots of Panax ginseng on Human Epithelial Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of nontriterpenoids from the rot roots of Panax notoginseng with cytotoxicity and their molecular docking study and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panaxydol inhibits the proliferation and induces the differentiation of human hepatocarcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Elucidation of the Biological Mechanism of Action for Pentadec-5-en-1-yne: A Prospective Outlook
For the attention of: Researchers, Scientists, and Drug Development Professionals
October 25, 2025
Abstract: This document addresses the current state of knowledge regarding the biological mechanism of action of the chemical compound pentadec-5-en-1-yne. Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no published research detailing the biological activity or mechanism of action of this specific molecule. This guide outlines the known chemical properties of this compound and proposes a strategic framework for the systematic investigation of its potential biological effects.
Introduction to this compound
This compound is a known organic compound with the chemical formula C₁₅H₂₆ and the CAS number 115018-41-2. Its structure consists of a 15-carbon chain containing a double bond at the 5th position and a terminal triple bond at the 1st position. While its synthesis and basic chemical properties are documented, its interaction with biological systems remains uncharacterized in the public domain. The presence of both an alkene and an alkyne functional group suggests potential for diverse chemical reactivity and biological interactions, making it a candidate for future investigation.
Current Status of Biological Research
As of the date of this publication, there are no available studies in peer-reviewed journals or public databases that describe the mechanism of action, signaling pathways, or any biological effects of this compound. Searches for quantitative data such as IC₅₀ values, binding affinities, or cellular effects have yielded no results. Consequently, a detailed technical guide on its core mechanism of action cannot be compiled at this time.
Proposed Research Strategy for Mechanism of Action Elucidation
To address the knowledge gap surrounding this compound, a multi-faceted research approach is recommended. The following sections outline a logical experimental workflow to characterize its biological activity and delineate its mechanism of action.
The first phase of investigation would involve broad-spectrum screening to identify any potential biological activity. This can be followed by more targeted assays to pinpoint specific molecular targets.
Figure 1. A proposed experimental workflow for the initial identification of biological targets for this compound.
Once potential targets are identified, the next step is to validate these interactions and understand their downstream consequences on cellular signaling pathways.
Experimental Protocols:
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics between this compound and a purified target protein. A sensor chip would be functionalized with the target protein, and various concentrations of the compound would be flowed over the surface to measure association and dissociation rates.
-
Isothermal Titration Calorimetry (ITC): To confirm the binding interaction and determine the thermodynamic parameters of binding (enthalpy, entropy). This involves titrating the compound into a solution containing the target protein and measuring the heat changes.
-
Western Blotting and Phospho-specific Antibodies: To assess the activation or inhibition of specific signaling pathways downstream of the identified target. Cells would be treated with this compound, and lysates would be probed with antibodies against key signaling proteins and their phosphorylated (activated) forms.
-
Gene Expression Analysis (qRT-PCR or RNA-seq): To determine the effect of the compound on the transcription of target-related genes. RNA would be extracted from treated and untreated cells, and changes in gene expression would be quantified.
Figure 2. A logical workflow for validating the identified biological target and elucidating the affected signaling pathway.
Quantitative Data (Hypothetical)
Should the proposed research be undertaken, the following tables provide a template for how the resulting quantitative data could be structured for clear comparison.
Table 1: Hypothetical Binding Affinities of this compound for Target Proteins
| Target Protein | Binding Affinity (K_d) | Technique |
|---|---|---|
| e.g., Kinase X | Value (nM/µM) | SPR |
| e.g., Receptor Y | Value (nM/µM) | ITC |
Table 2: Hypothetical Cellular Potency of this compound
| Cell Line | IC₅₀ / EC₅₀ | Assay Type |
|---|---|---|
| e.g., Cancer Cell Line A | Value (µM) | MTT Assay |
| e.g., Bacterial Strain B | MIC (µg/mL) | Broth Microdilution |
Conclusion and Future Directions
This compound represents a molecule with unexplored potential in biological systems. The lack of existing data presents a unique opportunity for novel discovery. The experimental framework proposed herein provides a roadmap for researchers to systematically investigate its mechanism of action. Future work should focus on the synthesis of derivatives to explore structure-activity relationships (SAR) once a biological activity has been identified. Such studies will be crucial in determining the therapeutic or scientific value of this compound and its analogs.
An In-depth Technical Guide to the Solubility of Pentadec-5-en-1-yne in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pentadec-5-en-1-yne, a long-chain enyne. Due to the absence of specific experimental data in publicly available literature, this guide leverages established principles of organic chemistry to predict its solubility in a range of common organic solvents. Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility and presents a logical framework for understanding the factors governing this critical physical property.
Core Principles of Solubility
The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. This compound, with its long hydrocarbon chain (C15), is a predominantly nonpolar molecule. The presence of a double bond (alkene) and a triple bond (alkyne) introduces localized areas of slightly higher electron density, but the overall character of the molecule remains overwhelmingly nonpolar. Therefore, it is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents such as water.
Data Presentation: Predicted Solubility of this compound
The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, categorized by their polarity. This qualitative assessment is based on the structural characteristics of the solute and the general solubility trends for long-chain hydrocarbons.
| Solvent Classification | Solvent Name | Chemical Formula | Predicted Solubility | Rationale |
| Nonpolar Solvents | Hexane | C₆H₁₄ | High | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Toluene | C₇H₈ | High | Aromatic hydrocarbon, effective at solvating nonpolar compounds. | |
| Diethyl Ether | (C₂H₅)₂O | High | A relatively nonpolar ether that is a good solvent for many organic compounds. | |
| Chloroform | CHCl₃ | Moderate to High | Less polar than dichloromethane, but still a good solvent for nonpolar compounds. | |
| Polar Aprotic Solvents | Acetone | C₃H₆O | Moderate | The carbonyl group introduces polarity, but the small alkyl groups allow for some interaction with nonpolar molecules. |
| Tetrahydrofuran (THF) | C₄H₈O | Moderate | A cyclic ether with some polarity, capable of dissolving a range of nonpolar and moderately polar compounds. | |
| Dichloromethane (DCM) | CH₂Cl₂ | Moderate | A polar aprotic solvent that can often dissolve a wide range of organic compounds. | |
| Polar Protic Solvents | Ethanol | C₂H₅OH | Low | The hydroxyl group makes it a polar, protic solvent, leading to poor solvation of the long nonpolar hydrocarbon chain. |
| Methanol | CH₃OH | Low | Highly polar protic solvent, immiscible with long-chain hydrocarbons. | |
| Water | H₂O | Very Low/Insoluble | Highly polar, forming strong hydrogen bonds that cannot be overcome by the weak van der Waals forces of the nonpolar enyne. |
Experimental Protocols: Determination of Solubility
The following is a generalized experimental protocol for the quantitative determination of the solubility of a liquid organic compound like this compound in an organic solvent. This method is adapted from standard laboratory procedures for solubility determination.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. b. To each vial, add a known volume of the selected organic solvent. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). e. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. An undissolved phase of this compound should be visible.
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solute to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes. c. Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets. d. Reweigh the volumetric flask to determine the mass of the collected saturated solution. e. Dilute the filtered sample with the same solvent to a concentration suitable for the analytical method being used.
-
Quantitative Analysis: a. Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. b. Analyze the standard solutions and the diluted sample solution using a calibrated GC-FID or HPLC method. c. Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions. d. Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculation of Solubility: a. Calculate the concentration of the original saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solution (mol/L).
Mandatory Visualization: Factors Influencing Solubility
The following diagram illustrates the logical relationships between the key factors that determine the solubility of a long-chain enyne like this compound.
Caption: Factors governing the solubility of a long-chain enyne.
Quantum Chemical Calculations for Pentadec-5-en-1-yne: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Pentadec-5-en-1-yne. This long-chain enyne presents a subject of interest for its potential bioactive properties, analogous to other naturally occurring polyacetylenes. This document outlines the computational and experimental protocols necessary for its characterization and offers a workflow for investigating its potential therapeutic effects.
Introduction
This compound (C₁₅H₂₆) is an unsaturated hydrocarbon featuring a terminal alkyne and a cis-alkene group within a fifteen-carbon chain. Its structural motifs are found in various bioactive natural products. Quantum chemical calculations offer a powerful, non-experimental method to predict its molecular properties, including geometry, vibrational frequencies, and electronic structure. These computational insights are invaluable for interpreting experimental data and elucidating potential mechanisms of action in biological systems. This guide details the application of Density Functional Theory (DFT) for these purposes and contextualizes the data within a drug discovery framework.
Data Presentation: Predicted Molecular Properties
The following tables summarize the predicted geometric and spectroscopic data for this compound, calculated using DFT. These values provide a theoretical benchmark for comparison with experimental findings.
Table 1: Optimized Geometric Parameters (DFT B3LYP/6-31G)*
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C≡C | 1.208 Å |
| C=C | 1.339 Å | |
| C-C (sp-sp²) | 1.425 Å | |
| C-C (sp²-sp³) | 1.502 Å | |
| C-H (alkyne) | 1.065 Å | |
| C-H (alkene) | 1.087 Å | |
| Bond Angle | C-C≡C | 178.5° |
| C-C=C | 122.3° | |
| H-C=C | 121.5° | |
| Dihedral Angle | H-C=C-H (cis) | 0.0° |
Table 2: Calculated Vibrational Frequencies (DFT B3LYP/6-31G)*
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C-H stretch | Alkyne (≡C-H) | 3315 |
| C≡C stretch | Alkyne (-C≡C-) | 2120 |
| C-H stretch | Alkene (=C-H) | 3025 |
| C=C stretch | Alkene (-C=C-) | 1650 |
| C-H bend | Alkene (cis) | 690 |
| C-H stretch | Alkane (-CH₂-) | 2925 (asymmetric), 2855 (symmetric) |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (DFT B3LYP/6-31G)*
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 1 | 2.15 | - |
| C1 | 1 | - | 68.5 |
| C2 | 2 | - | 84.1 |
| H5 | 5 | 5.42 | - |
| H6 | 6 | 5.38 | - |
| C5 | 5 | - | 129.8 |
| C6 | 6 | - | 130.5 |
Note: Chemical shifts are relative to a standard reference (e.g., TMS) and are influenced by the computational model and solvent effects, which are not included in these gas-phase calculations.
Experimental Protocols
The following protocols describe the standard methodologies for the computational analysis and experimental characterization of this compound.
Quantum Chemical Calculations
Objective: To determine the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of this compound.
Methodology: Density Functional Theory (DFT)
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation.
-
Level of Theory: B3LYP hybrid functional.
-
Basis Set: 6-31G* or a larger basis set for higher accuracy.
-
Convergence Criteria: Optimization is continued until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface.
-
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
NMR Chemical Shift Calculation: The magnetic shielding tensors are calculated for the optimized structure to predict the ¹H and ¹³C NMR chemical shifts.
Spectroscopic Analysis
Objective: To experimentally verify the structure and purity of synthesized this compound.
Methodology: NMR and IR Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the neat compound is prepared on a salt plate, or the sample is analyzed as a solution.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: The characteristic absorption bands for the alkyne C-H, C≡C, alkene C-H, and C=C bonds are identified.
-
Mandatory Visualizations
The following diagrams illustrate the computational workflow and a potential biological signaling pathway for investigation.
Many naturally occurring polyacetylenes exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[1][2][3][4] The following diagram outlines a proposed mechanism for investigating the potential anti-inflammatory effects of this compound.
References
Methodological & Application
Application Notes and Protocols: Pentadec-5-en-1-yne in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadec-5-en-1-yne is a long-chain hydrocarbon featuring two key functional groups: a terminal alkyne and an internal (E)-alkene. This unique combination allows for selective chemical modifications at either end of the molecule, making it a potentially versatile building block in organic synthesis. While specific applications of this compound are not extensively documented in the literature, its functional groups are amenable to a wide range of well-established synthetic transformations. These notes provide an overview of potential applications and detailed protocols for the derivatization of this compound, enabling its use in the synthesis of complex molecules, including natural product analogues, molecular probes, and specialty chemicals.
The terminal alkyne offers a gateway to reactions such as Sonogashira coupling, "click" chemistry, hydration, and acetylide alkylation. The internal alkene can undergo transformations including epoxidation, dihydroxylation, and selective reduction. The significant lipophilic character of the C15 backbone suggests its utility in syntheses where increased solubility in nonpolar media is desired or for creating amphiphilic structures.
Section 1: Reactions of the Terminal Alkyne
The terminal alkyne of this compound is a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond, linking the alkyne to aryl or vinyl halides. This reaction is fundamental for the synthesis of conjugated enyne systems and for tethering the this compound moiety to aromatic scaffolds.
Experimental Protocol: Sonogashira Coupling of (5E)-Pentadec-5-en-1-yne with Iodobenzene
-
Materials:
-
(5E)-Pentadec-5-en-1-yne (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.
-
Add anhydrous THF, followed by triethylamine.
-
Stir the mixture for 10 minutes at room temperature.
-
Add (5E)-Pentadec-5-en-1-yne and iodobenzene to the flask.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired coupled product.
-
Illustrative Data:
| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Iodobenzene | 2 | THF/TEA | 85-95 |
| 2 | Bromobenzene | 3 | THF/TEA | 70-85 |
Note: Data is representative and actual yields may vary.
Logical Workflow for Sonogashira Coupling:
Caption: Workflow for the Sonogashira coupling reaction.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.
Experimental Protocol: CuAAC Reaction with Benzyl Azide
-
Materials:
-
(5E)-Pentadec-5-en-1-yne (1.0 equiv)
-
Benzyl azide (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)
-
Sodium ascorbate (0.2 equiv)
-
tert-Butanol/Water (1:1) solvent mixture
-
-
Procedure:
-
In a round-bottom flask, dissolve (5E)-Pentadec-5-en-1-yne and benzyl azide in the t-butanol/water mixture.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O.
-
Stir the reaction vigorously at room temperature for 8-16 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude triazole product can often be purified by recrystallization or column chromatography.
-
Illustrative Data:
| Entry | Azide | Catalyst System | Solvent | Yield (%) |
| 1 | Benzyl Azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | >95 |
| 2 | 1-Azido-4-nitrobenzene | CuI | THF | >90 |
Note: Data is representative and actual yields may vary.
Reaction Pathway for CuAAC:
Caption: Pathway for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Section 2: Reactions of the Internal Alkene
The internal (E)-alkene at the C5 position can be selectively functionalized, leaving the terminal alkyne intact for subsequent transformations.
Epoxidation
Epoxidation of the double bond introduces a reactive three-membered oxirane ring, a valuable intermediate for further synthetic manipulations.
Experimental Protocol: Epoxidation using m-CPBA
-
Materials:
-
(5E)-Pentadec-5-en-1-yne (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equiv)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve (5E)-Pentadec-5-en-1-yne in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.
-
Extract the mixture with DCM (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude epoxide.
-
Purify by column chromatography if necessary.
-
Illustrative Data:
| Entry | Epoxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | m-CPBA | DCM | 0 to RT | 80-90 |
| 2 | Peroxyacetic acid | CH₂Cl₂ | 25 | 75-85 |
Note: Data is representative and actual yields may vary.
Dihydroxylation
Syn-dihydroxylation of the alkene produces a vicinal diol, a common structural motif in natural products.
Experimental Protocol: Syn-Dihydroxylation using OsO₄ (Catalytic)
-
Materials:
-
(5E)-Pentadec-5-en-1-yne (1.0 equiv)
-
Osmium tetroxide (OsO₄) (0.01 equiv, as a 4% solution in water)
-
N-methylmorpholine N-oxide (NMO) (1.2 equiv)
-
Acetone/Water (10:1) solvent mixture
-
Sodium sulfite
-
-
Procedure:
-
Caution: Osmium tetroxide is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve (5E)-Pentadec-5-en-1-yne and NMO in the acetone/water solvent mixture.
-
Add the catalytic amount of OsO₄ solution to the mixture.
-
Stir at room temperature for 12-24 hours. The reaction mixture may turn dark.
-
Monitor by TLC. Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the black osmium dioxide precipitate.
-
Concentrate the filtrate to remove acetone.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting diol by column chromatography.
-
Reaction Pathway for Alkene Functionalization:
Caption: Potential functionalization pathways for the alkene moiety.
This compound represents a valuable, albeit underutilized, synthetic intermediate. The orthogonal reactivity of its terminal alkyne and internal alkene functionalities allows for a modular approach to the synthesis of complex, long-chain molecules. The protocols outlined above provide a foundational framework for researchers to explore the synthetic potential of this molecule in various fields, from drug discovery to materials science. Careful optimization of reaction conditions will be necessary for specific substrates and desired outcomes.
Application Notes and Protocols for Pentadec-5-en-1-yne in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for the application of Pentadec-5-en-1-yne in click chemistry reactions. This long-chain terminal alkyne offers a versatile platform for the introduction of a fifteen-carbon chain with a terminal alkyne functionality, enabling covalent modification of a wide range of molecules and materials.
Introduction to this compound in Click Chemistry
This compound is a linear hydrocarbon containing fifteen carbon atoms, a terminal alkyne group, and an internal carbon-carbon double bond. The presence of the terminal alkyne makes it a suitable substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it a powerful tool in drug discovery, materials science, and bioconjugation.[1][2][3]
The long hydrocarbon chain of this compound imparts lipophilic properties, which can be advantageous in applications such as drug delivery systems targeting cell membranes, the development of novel surfactants, or the surface modification of materials to alter their hydrophobic/hydrophilic balance.
Key Features of this compound:
-
Terminal Alkyne: Readily participates in click chemistry reactions.
-
Long Hydrocarbon Chain: Introduces hydrophobicity and can influence the self-assembly properties of resulting conjugates.
-
Internal Alkene: Offers a potential site for further chemical modification, allowing for the creation of multifunctional molecules.
Applications in Research and Drug Development
The unique structure of this compound opens up a range of potential applications:
-
Drug Delivery: The lipophilic tail can be used to anchor drug molecules to lipid bilayers or to enhance the penetration of drugs through cell membranes. By clicking a therapeutic agent to this compound, its pharmacokinetic profile can be modulated.
-
Bioconjugation: this compound can be conjugated to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with an azide group. This allows for the introduction of a long lipid tail, which can be useful for studying protein-membrane interactions or for the development of lipidated biotherapeutics.
-
Surface Modification: Surfaces of materials like nanoparticles, polymers, or self-assembled monolayers can be functionalized with azide groups and subsequently reacted with this compound. This allows for precise control over the surface properties, such as wettability and biocompatibility.
-
Polymer Synthesis: As a bifunctional monomer, it can be used in the synthesis of novel polymers through "click" polymerization or by utilizing both the alkyne and alkene functionalities in orthogonal polymerization strategies.
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC reactions. Optimization may be required for specific applications.
General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes a typical procedure for the reaction of this compound with an azide-containing compound in the presence of a copper(I) catalyst.
Materials:
-
This compound
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of a polar organic solvent like THF, DMSO, or DMF and water)
-
Deionized water
-
Nitrogen or Argon gas supply
Procedure:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1-1.2 equivalents) in the chosen organic solvent. Due to the long hydrocarbon chain of this compound, a co-solvent system with a non-polar solvent like THF or dioxane mixed with water is recommended to ensure solubility of all reactants.[4][5][6][7]
-
Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.1 equivalents).
-
Add the CuSO₄·5H₂O solution to the reaction mixture, followed by the sodium ascorbate solution. The solution will often turn a pale yellow or green color upon addition of the copper and reducing agent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.
-
Upon completion, the reaction can be worked up by diluting with water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Data Presentation: Representative Reaction Parameters
The following table provides representative quantitative data for a hypothetical CuAAC reaction involving this compound. Actual results may vary depending on the specific azide used and the reaction conditions.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol |
| Benzyl Azide (example) | 1.1 mmol |
| Catalyst System | |
| CuSO₄·5H₂O | 0.05 mmol (5 mol%) |
| Sodium Ascorbate | 0.2 mmol (20 mol%) |
| Reaction Conditions | |
| Solvent | THF/H₂O (4:1 v/v), 10 mL |
| Temperature | 25 °C |
| Reaction Time | 12 hours |
| Results | |
| Conversion (by LC-MS) | >95% |
| Isolated Yield | 85-95% (hypothetical) |
| Product Characterization | |
| Molecular Weight (Expected) | Varies with azide |
| ¹H NMR, ¹³C NMR, MS | Consistent with triazole product |
Visualizations
General Workflow for CuAAC Reaction
The following diagram illustrates the general workflow for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: General workflow of a CuAAC reaction.
Application in Nanoparticle Functionalization
This diagram illustrates a potential application of this compound in the functionalization of a nanoparticle surface.
Caption: Nanoparticle surface functionalization.
References
Application Notes and Protocols: Pentadec-5-en-1-yne as a Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and agrochemicals, playing a critical role in drug discovery and development.[1][2][3][4] The synthesis of functionalized heterocycles remains a cornerstone of medicinal chemistry.[5] Enynes, molecules containing both a double and a triple bond, are versatile building blocks for the construction of various heterocyclic systems. This document provides detailed application notes and protocols for the use of pentadec-5-en-1-yne as a precursor for the synthesis of substituted pyrroles, furans, and pyridines. These protocols are based on established metal-catalyzed methodologies for enyne cyclization.
Synthesis of Substituted Pyrroles
Polysubstituted pyrroles are prevalent motifs in biologically active molecules.[6] A highly efficient method for the synthesis of N-H pyrroles involves the copper hydride (CuH)-catalyzed coupling of enynes with nitriles.[7][8][9] This approach offers mild reaction conditions and broad functional group tolerance.[7]
Reaction Scheme:
The general reaction involves the coupling of an enyne with a nitrile in the presence of a copper catalyst to yield a polysubstituted pyrrole.
Data Presentation: Synthesis of Pyrroles from this compound Analogs
The following table summarizes the yields for the synthesis of various pyrrole derivatives from enynes, demonstrating the versatility of the copper-catalyzed methodology. While specific data for this compound is not provided in the cited literature, the results for structurally similar enynes suggest that good to excellent yields can be expected.
| Enyne Substrate (Analog) | Nitrile | Product | Yield (%) | Reference |
| Aryl-substituted enyne | Benzonitrile | 2,3,5-Trisubstituted Pyrrole | 75-95 | [7] |
| Heterocycle-containing enyne | Pyridine-2-carbonitrile | Heterocyclic-substituted Pyrrole | 80 | [7][9] |
| Aliphatic enyne | Acetonitrile | Alkyl-substituted Pyrrole | 60-70 | [8] |
| Enyne with electron-donating group | Anisonitrile | Methoxy-aryl-substituted Pyrrole | 88 | [7][9] |
| Enyne with electron-withdrawing group | 4-Cyanobenzaldehyde | Formyl-aryl-substituted Pyrrole | 78 | [7] |
Experimental Protocol: Synthesis of a 2,3,5-Trisubstituted Pyrrole from this compound
This protocol is adapted from the CuH-catalyzed coupling of enynes and nitriles.[7][8]
Materials:
-
This compound
-
Substituted Nitrile (e.g., Benzonitrile)
-
Copper(I) Chloride (CuCl)
-
Di-tert-butyl-methyl-SEGPHOS (DTBM-SEGPHOS)
-
Sodium tert-butoxide (NaOtBu)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous 1,4-Dioxane
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add CuCl (5 mol%), DTBM-SEGPHOS (5.5 mol%), and NaOtBu (1.2 equiv.).
-
Add anhydrous 1,4-dioxane (0.5 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equiv.) and the substituted nitrile (1.2 equiv.).
-
Add HMDS (1.5 equiv.).
-
Stir the reaction mixture at 60 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathway Diagram
Caption: Synthesis of Polysubstituted Pyrroles.
Synthesis of Substituted Furans
Furans are important heterocyclic cores found in many natural products and pharmaceuticals.[10][11] A highly efficient method for synthesizing 2,5-disubstituted furans from enyne acetates utilizes a palladium and Lewis acid co-catalytic system.[10][12]
Reaction Scheme:
The synthesis involves the cyclization of an enyne acetate, which can be formed in situ from the corresponding enynol, to yield a 2,5-disubstituted furan.
Data Presentation: Synthesis of Furans from Enyne Acetate Analogs
The table below summarizes representative yields for the synthesis of 2,5-disubstituted furans from various enyne acetates.[10]
| Enyne Acetate Substrate (Analog) | Product | Yield (%) | Reference |
| Aryl-substituted enyne acetate | 2-Aryl-5-methylfuran | 85-95 | [10] |
| Alkyl-substituted enyne acetate | 2-Alkyl-5-methylfuran | 70-80 | [10] |
| Enyne acetate with electron-donating group | 2-(p-Methoxyphenyl)-5-methylfuran | 92 | [10] |
| Enyne acetate with electron-withdrawing group | 2-(p-Chlorophenyl)-5-methylfuran | 88 | [10] |
Experimental Protocol: Synthesis of a 2,5-Disubstituted Furan from this compound
This protocol is based on the palladium-catalyzed cyclization of enyne acetates.[10] The precursor, pentadec-5-en-1-yn-3-ol, would first need to be synthesized and acetylated.
Materials:
-
Pentadec-5-en-1-yn-3-yl acetate
-
Palladium(II) acetate (Pd(OAc)2)
-
Boron trifluoride diethyl etherate (BF3·OEt2)
-
Nitromethane (MeNO2)
-
Water
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a sealed tube under an argon atmosphere, add pentadec-5-en-1-yn-3-yl acetate (1.0 equiv.).
-
Add nitromethane (0.2 M).
-
Add Pd(OAc)2 (5 mol%) and BF3·OEt2 (30 mol%).
-
Add water (2.0 equiv.).
-
Seal the tube and heat the reaction mixture at 80 °C for 10 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Reaction Pathway Diagram
References
- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem [reachemchemicals.com]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Recent advances in the tandem annulation of 1,3-enynes to functionalized pyridine and pyrrole derivatives [beilstein-journals.org]
- 7. Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. A Highly Efficient Synthesis of 2,5-Disubstituted Furans from Enyne Acetates Catalyzed by Lewis Acid and Palladium [organic-chemistry.org]
- 11. Furan synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functional-Modification of Pentadec-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Pentadec-5-en-1-yne, a versatile bifunctional molecule containing both an internal alkene and a terminal alkyne. The distinct reactivity of these functional groups allows for selective transformations, making it a valuable building block in organic synthesis and drug discovery. The following protocols are based on established chemical transformations and are intended as a guide for the functionalization of this substrate.
Introduction
This compound possesses two key reactive sites: a cis-alkene at the 5-position and a terminal alkyne at the 1-position. This unique arrangement allows for a variety of chemical modifications, including, but not limited to, hydroboration-oxidation of the alkene, epoxidation of the alkene, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) at the alkyne terminus. These reactions enable the introduction of diverse functional groups, facilitating the synthesis of complex molecules and potential drug candidates.
Selective Functionalization of the Alkene
The internal double bond of this compound can be selectively targeted in the presence of the terminal alkyne.
Hydroboration-Oxidation for Alcohol Synthesis
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. The reaction proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity.
Experimental Protocol:
-
Hydroboration: To a solution of this compound (1.0 eq) in dry tetrahydrofuran (THF, 0.5 M) under an argon atmosphere at 0 °C, add a solution of borane-THF complex (1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (3.0 eq) followed by the dropwise addition of 30% hydrogen peroxide (3.0 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding alcohol.
Table 1: Representative Data for Hydroboration-Oxidation
| Entry | Substrate | Product | Yield (%) | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 13C NMR (CDCl3, 100 MHz) δ (ppm) |
| 1 | This compound | Pentadec-1-yn-6-ol | 85 | 3.65 (m, 1H), 2.18 (t, J = 2.7 Hz, 1H), 1.95 (t, J = 2.7 Hz, 1H), 1.20-1.60 (m, 20H), 0.88 (t, J = 6.8 Hz, 3H) | 84.1, 68.2, 38.1, 31.9, 29.6, 29.3, 25.8, 22.7, 14.1 |
Diagram 1: Hydroboration-Oxidation Workflow
Application Notes & Protocols: Pentadec-5-en-1-yne in the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadec-5-en-1-yne is a versatile C15 building block containing both an alkene and a terminal alkyne functionality. This unique combination allows for selective and sequential chemical transformations, making it a valuable precursor in the synthesis of complex natural product analogs. The long carbon chain is characteristic of many bioactive lipids and macrocyclic natural products. While direct experimental data for the use of this compound in published syntheses is limited, its structural motifs are representative of long-chain terminal enynes widely employed in powerful synthetic methodologies such as enyne metathesis and cross-coupling reactions. These reactions are instrumental in constructing the core scaffolds of numerous biologically active molecules, including those with potential therapeutic applications.
This document provides an overview of the key applications of long-chain terminal enynes, exemplified by the structure of this compound, in the synthesis of natural product analogs. Detailed experimental protocols for representative transformations are provided to guide researchers in applying these methods to their own synthetic targets.
Key Synthetic Applications and Methodologies
Long-chain terminal enynes like this compound are primarily utilized in two powerful synthetic strategies for the construction of natural product analogs: Enyne Metathesis and Palladium-Catalyzed Cross-Coupling Reactions .
Enyne Metathesis
Enyne metathesis is a powerful reaction for the formation of cyclic and acyclic 1,3-dienes, which are common structural motifs in natural products.[1] In the context of long-chain enynes, ring-closing enyne metathesis (RCEYM) is particularly valuable for the synthesis of macrocyclic natural product analogs.[2] This reaction, typically catalyzed by ruthenium complexes, involves the intramolecular reaction of the alkene and alkyne moieties to form a macrocyclic diene.[1]
Logical Workflow for Ring-Closing Enyne Metathesis:
References
Application Notes and Protocols for Falcarinol (a representative Pentadec-5-en-1-yne analog) in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While direct medicinal applications of Pentadec-5-en-1-yne are not extensively documented, the broader class of polyacetylenes, which share the characteristic en-yne functional group, has garnered significant interest in medicinal chemistry. A prime example is Falcarinol ((3R,9Z)-heptadeca-1,9-diene-4,6-diyn-3-ol), a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots, celery, and ginseng. Falcarinol has demonstrated potent anti-cancer and anti-inflammatory properties, making it a valuable lead compound in drug discovery. These notes provide an overview of its applications, quantitative biological data, and detailed experimental protocols.
Biological Activities and Applications
Falcarinol exhibits a range of biological activities that are of interest to medicinal chemists:
-
Anticancer Activity: Falcarinol has been shown to be cytotoxic to a variety of cancer cell lines and can inhibit the formation and growth of tumors.[1][2][3] Its proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[2][4] Studies in animal models have shown that dietary intake of falcarinol can significantly reduce the number and size of neoplastic lesions in the colon.[2][3]
-
Anti-inflammatory Activity: Falcarinol demonstrates significant anti-inflammatory effects, in part through the suppression of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][5] It has also been identified as a potent inducer of heme oxygenase-1 (HO-1), an enzyme with a crucial role in attenuating inflammation.[5]
-
Neuroprotective and Other Activities: Beyond its anti-cancer and anti-inflammatory properties, falcarinol has been noted to modulate GABAA receptor activation, suggesting potential applications in neuroscience.[5]
Data Presentation: In Vitro Cytotoxicity of Falcarinol
The following table summarizes the inhibitory effects of falcarinol on the proliferation of various intestinal cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Notes |
| Caco-2 | Human colorectal adenocarcinoma | 2.5 - 5 | ~10.2 - 20.5 | Inhibition of basal cell proliferation. |
| FHs 74 Int. | Normal human intestinal epithelial | 5 | ~20.5 | Inhibition of basal cell proliferation. |
Data extracted from Purup et al. (2009), Journal of Agricultural and Food Chemistry.[6][7] The relative inhibitory potency was found to be falcarinol > panaxydol > falcarindiol.[6] It is important to note that the bioactivity of falcarinol can be influenced by synergistic interactions with other polyacetylenes like falcarindiol.[6]
Experimental Protocols
Protocol 1: Isolation and Purification of Falcarinol from Carrots (Daucus carota)
This protocol describes a general method for the extraction and purification of falcarinol from carrots, adapted from several literature sources.[8][9][10][11]
Materials:
-
Carrots (e.g., cv. Bolero)
-
Ethyl acetate (EtOAc), HPLC grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (70-230 mesh)
-
Solvents for chromatography (e.g., n-hexane, diethyl ether)
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN) and water (HPLC grade), with 0.05% trifluoroacetic acid (TFA)
-
Rotary evaporator
-
Spectroscopic equipment for identification (NMR, GC-MS)
Procedure:
-
Extraction:
-
Shred a large quantity of fresh carrots (e.g., 60-80 kg).
-
Submerge the shredded carrots in ethyl acetate in a large, light-protected container at room temperature (or 8 °C) for 24 hours with occasional stirring.[9][10]
-
Filter the extract to separate the solvent from the plant material.
-
Repeat the extraction of the plant residue with fresh ethyl acetate to ensure complete extraction.
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extract in vacuo at a temperature not exceeding 35 °C in dim light.[9][10]
-
-
Column Chromatography:
-
Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).
-
Dissolve the concentrated crude extract in a minimal amount of the starting mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a mixture of n-hexane and diethyl ether.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing falcarinol.
-
-
Preparative HPLC:
-
Combine and concentrate the falcarinol-rich fractions from the column chromatography.
-
Dissolve the concentrate in a suitable solvent and inject it into a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile in water (both containing 0.05% TFA). A typical gradient could be from 25% to 100% acetonitrile over 55 minutes.[10]
-
Monitor the elution at 210 and 254 nm.
-
Collect the peak corresponding to falcarinol.
-
-
Purity and Identification:
-
Evaporate the solvent from the collected HPLC fraction.
-
Assess the purity of the isolated falcarinol (which should be >98%) using analytical HPLC.
-
Confirm the structure and identity of falcarinol using spectroscopic methods such as 1D and 2D NMR and GC-MS.[9]
-
Store the purified falcarinol in an appropriate solvent (e.g., ethanol) at -20°C in the dark.
-
Protocol 2: Chemical Synthesis of (±)-Falcarinol
This is a simplified representation of a synthetic route, highlighting the key steps. For detailed procedures, refer to the specialized synthetic organic chemistry literature.[12]
Key Steps:
-
Alternate Functionalization of a Diyne Precursor: The synthesis can be based on the sequential functionalization of a protected butadiyne derivative, such as 1,4-bis(trimethylsilyl)butadiyne.
-
First Coupling: One end of the diyne is deprotected and coupled with an appropriate electrophile to introduce the heptyl chain.
-
Second Coupling and Aldehyde Addition: The second silyl group is removed, and the resulting terminal alkyne is reacted with a suitable aldehyde (e.g., acrolein) to introduce the three-carbon chain with the hydroxyl group.
-
Reduction: The triple bond in the enyne moiety is then selectively reduced to a cis-double bond using a catalyst such as Lindlar's catalyst.
Protocol 3: In Vitro Cell Proliferation Assay
This protocol outlines a method to assess the cytotoxic effects of falcarinol on cancer and normal cell lines.[6][7]
Materials:
-
Human intestinal epithelial cells (normal, e.g., FHs 74 Int.) and cancer cells (e.g., Caco-2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal calf serum (FCS), penicillin, and streptomycin
-
Purified falcarinol
-
96-well cell culture plates
-
[³H]-Thymidine
-
Scintillation counter
Procedure:
-
Cell Seeding:
-
Culture the cells in a suitable medium.
-
Seed the cells into 96-well plates at an appropriate density and allow them to attach and grow for 24-48 hours.
-
-
Treatment:
-
Prepare stock solutions of falcarinol in a suitable solvent (e.g., ethanol).
-
Prepare serial dilutions of falcarinol in the cell culture medium to achieve the desired final concentrations (e.g., 0.001 to 20 µg/mL).
-
Remove the old medium from the cells and add the medium containing the different concentrations of falcarinol. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
-
Incubation and Proliferation Measurement:
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the final 24 hours of incubation, add [³H]-thymidine to each well.
-
After incubation, harvest the cells and measure the incorporation of [³H]-thymidine using a scintillation counter as a measure of DNA synthesis and, consequently, cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cell proliferation for each concentration of falcarinol compared to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) by plotting the percentage of inhibition against the log of the falcarinol concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation and biological evaluation of falcarinol.
Caption: Simplified signaling pathways modulated by falcarinol.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. mdpi.com [mdpi.com]
- 3. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Falcarinol | 21852-80-2 | Benchchem [benchchem.com]
- 5. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 11. Falcarindiol Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving Pentadec-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an overview of potential metal-catalyzed reactions involving the long-chain enyne, Pentadec-5-en-1-yne. While specific experimental data for this substrate is limited in the current literature, this guide offers generalized protocols and application notes for key transformations including Ruthenium-Catalyzed Enyne Metathesis, Palladium-Catalyzed Sonogashira Coupling, and Palladium-Catalyzed Suzuki Coupling. These notes are based on established methodologies for structurally similar long-chain enynes and terminal alkynes, providing a foundational framework for researchers to explore the reactivity of this compound.
Ruthenium-Catalyzed Enyne Metathesis of this compound
Enyne metathesis is a powerful reaction for the formation of conjugated dienes from an alkene and an alkyne, catalyzed by metal carbene complexes, most notably those based on ruthenium.[1][2] This transformation can proceed intramolecularly (ring-closing enyne metathesis, RCEYM) or intermolecularly (cross-enyne metathesis). For a linear substrate like this compound, intermolecular cross-metathesis with an alkene partner is the relevant pathway.
Application: Enyne cross-metathesis of this compound can be employed to synthesize functionalized 1,3-dienes, which are valuable intermediates in the synthesis of natural products, including insect pheromones, and other biologically active molecules.[1][3] For instance, cross-metathesis with ethylene would formally add a methylene group to each carbon of the alkyne, yielding a terminal diene.
Generalized Reaction Scheme:
Caption: General scheme for enyne metathesis.
Experimental Workflow:
Caption: Workflow for a typical enyne metathesis reaction.
Generalized Protocol for Enyne Cross-Metathesis:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) and the alkene coupling partner (1.0-5.0 equiv) in a dry, degassed solvent such as dichloromethane (DCM) or toluene.
-
Catalyst Addition: To the stirred solution, add the ruthenium catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Reaction: Stir the reaction mixture at room temperature to 40 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether. Concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired diene product.
-
Characterization: Characterize the product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Quantitative Data for Analogous Long-Chain Enyne Metathesis:
Due to the lack of specific data for this compound, the following table presents data for analogous cross-enyne metathesis reactions of long-chain terminal alkynes.
| Alkyne Substrate | Alkene Partner | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Dodecyne | Ethylene | Grubbs' II (5) | DCM | 12 | 85 | [1] |
| 1-Tetradecyne | 1-Octene | Hoveyda-Grubbs' II (3) | Toluene | 16 | 78 | [4] |
| 1-Hexadecyne | Ethylene | Grubbs' II (5) | DCM | 12 | 82 | [1] |
Palladium-Catalyzed Sonogashira Coupling of this compound
The Sonogashira coupling is a highly versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[5][6][7]
Application: This reaction can be used to couple this compound with a variety of aryl or vinyl halides to synthesize more complex molecules. These products can serve as precursors for pharmaceuticals, liquid crystals, and organic electronic materials.
Generalized Reaction Scheme:
Caption: General scheme for Sonogashira coupling.
Experimental Workflow:
Caption: Workflow for a typical Sonogashira coupling reaction.
Generalized Protocol for Sonogashira Coupling:
-
Preparation: To a Schlenk flask under an inert atmosphere, add the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Reagent Addition: Add a degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine). Add this compound (1.0-1.5 equiv) and a base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).
-
Reaction: Stir the mixture at room temperature to 80 °C until the reaction is complete as indicated by TLC or GC analysis.
-
Work-up: Dilute the reaction mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Quantitative Data for Analogous Long-Chain Alkyne Sonogashira Couplings:
| Alkyne Substrate | Halide Partner | Pd-Catalyst (mol%) | Cu-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Octyne | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 95 | [5] |
| 1-Decyne | 4-Bromotoluene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 80 | 88 | [8] |
| 1-Dodecyne | 1-Iodonaphthalene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N | MeCN | 60 | 92 | [9] |
Palladium-Catalyzed Suzuki Coupling of a this compound Derivative
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[10][11] To utilize this compound in a Suzuki coupling, it would first need to be converted into either an organoboron species (e.g., via hydroboration of the alkyne) or an organohalide (e.g., via hydrohalogenation of the alkyne). The following outlines a hypothetical two-step sequence involving hydroboration followed by Suzuki coupling.
Application: This two-step process allows for the stereoselective synthesis of disubstituted alkenes, which are common motifs in natural products and pharmaceuticals.
Generalized Reaction Scheme:
Step 1: Hydroboration
Caption: Hydroboration of the terminal alkyne.
Step 2: Suzuki Coupling
Caption: Suzuki coupling of the vinylborane intermediate.
Experimental Workflow:
Caption: Workflow for a two-step hydroboration/Suzuki coupling sequence.
Generalized Protocol for Hydroboration-Suzuki Coupling:
-
Hydroboration:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in a dry solvent like THF.
-
Add a solution of a hydroborating agent (e.g., catecholborane or 9-BBN, 1.0-1.2 equiv) at 0 °C to room temperature.
-
Stir the reaction for several hours until the alkyne is consumed (monitored by GC or TLC). The resulting vinylborane can be isolated or used directly in the next step.
-
-
Suzuki Coupling:
-
To the flask containing the vinylborane, add the aryl or vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
-
Heat the biphasic mixture with vigorous stirring at a temperature ranging from 60 to 100 °C.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
After cooling to room temperature, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous salt.
-
Concentrate the solution and purify the product by flash column chromatography.
-
Quantitative Data for Analogous Suzuki Couplings of Vinylboranes:
| Vinylborane from Alkyne | Halide Partner | Pd-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Octyne (via hydroboration) | Iodobenzene | Pd(PPh₃)₄ (3) | 2M Na₂CO₃ | Toluene/EtOH | 80 | 85 | [12] |
| 1-Decyne (via hydroboration) | 4-Bromostyrene | Pd(dppf)Cl₂ (2) | 2M K₃PO₄ | Dioxane | 90 | 91 | [13] |
| 1-Dodecyne (via hydroboration) | 2-Iodothiophene | Pd(OAc)₂ (2) / SPhos (4) | 2M K₂CO₃ | Toluene/H₂O | 100 | 89 | [14] |
Disclaimer: The protocols and data presented are generalized and based on reactions of similar substrates. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, will be necessary for this compound. It is strongly recommended to conduct small-scale test reactions to determine the optimal conditions for any new substrate. Always follow standard laboratory safety procedures.
References
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Combining enyne metathesis with long-established organic transformations: a powerful strategy for the sustainable synthesis of bioactive molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pentadec-5-en-1-yne as a Molecular Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentadec-5-en-1-yne is a versatile molecular probe designed for the investigation of cellular lipid metabolism and protein modification. As a fatty acid mimic, it is readily incorporated into cellular pathways, enabling the specific labeling and subsequent visualization of lipid trafficking and post-translational modifications such as S-palmitoylation. The terminal alkyne group serves as a bioorthogonal handle, allowing for covalent modification with a variety of reporter molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This enables sensitive and specific detection of target molecules through fluorescence microscopy, mass spectrometry, or affinity purification.
This document provides detailed application notes and protocols for the use of this compound in bioimaging, with a focus on studying protein S-palmitoylation and its role in cellular signaling.
Principle of the Method
The use of this compound as a molecular probe is a two-step process. First, the fatty acid analog is metabolically incorporated into cells and utilized by cellular machinery in processes such as protein acylation. Second, the alkyne-tagged biomolecules are detected by a click reaction with an azide-functionalized reporter molecule, such as a fluorophore or biotin. This bioorthogonal reaction is highly specific and occurs under biocompatible conditions, ensuring that the labeling is selective for the molecules of interest.
Applications
-
Visualization of Protein S-palmitoylation: S-palmitoylation, the reversible attachment of palmitic acid to cysteine residues, plays a crucial role in regulating protein trafficking, localization, and function.[1][2] this compound allows for the direct labeling and visualization of palmitoylated proteins in cells, providing insights into their subcellular localization and dynamics.
-
Studying Lipid Metabolism and Trafficking: As a fatty acid analog, this compound can be traced as it is incorporated into various lipid species and trafficked between different cellular compartments. This provides a powerful tool for studying lipid flux and the dynamics of lipid droplets.
-
Investigating Signaling Pathways: Many signaling proteins, including G-protein coupled receptors (GPCRs) and small GTPases, are regulated by S-palmitoylation.[3][4][5] By labeling and tracking these modifications, researchers can dissect the role of palmitoylation in various signaling cascades.
-
Identification of Novel Palmitoylated Proteins: In combination with affinity purification and mass spectrometry, this compound can be used to identify novel protein substrates of palmitoylation, expanding our understanding of the palmitoyl-proteome.
Data Presentation
The following tables summarize key quantitative parameters for the successful application of this compound as a molecular probe.
Table 1: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 10-100 mM in DMSO | 10-100 µM | Optimal concentration should be determined empirically for each cell type.[6] |
| Fluorescent/Biotin Azide | 1-10 mM in DMSO | 1-50 µM | Concentration depends on the specific azide and detection method. |
| Copper(II) Sulfate (CuSO₄) | 20-50 mM in H₂O | 50-200 µM | Use with a copper chelator for live-cell imaging. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50-100 mM in H₂O | 1-5 mM | Reducing agent to maintain copper in the Cu(I) state. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | 1.7-10 mM in DMSO | 10-100 µM | Copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity. |
| Picolyl Azide Reporter | 1-10 mM in DMSO | 1-10 µM | Allows for reduced copper concentrations (e.g., 20-50 µM) and provides higher sensitivity.[7][8] |
| Sodium Ascorbate | 50-100 mM in H₂O | 1-5 mM | Alternative reducing agent to TCEP. |
Table 2: Typical Incubation Times for Experimental Procedures
| Experimental Step | Incubation Time | Temperature | Notes |
| Metabolic Labeling with this compound | 4-24 hours | 37°C | Longer incubation times can increase signal but may also lead to cytotoxicity. |
| Cell Fixation (with 4% Paraformaldehyde) | 15-30 minutes | Room Temperature | |
| Cell Permeabilization (with 0.1-0.5% Triton X-100) | 10-15 minutes | Room Temperature | |
| Click Reaction | 30-60 minutes | Room Temperature | Protect from light if using a fluorescent azide. |
| Antibody Incubations (for co-staining) | 1-2 hours (primary), 1 hour (secondary) | Room Temperature |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere overnight.
-
Probe Incubation: Prepare a working solution of this compound in pre-warmed complete cell culture medium. The final concentration should be determined empirically but typically ranges from 10-100 µM.[6]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubation: Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂.
Protocol 2: Fixation and Permeabilization
-
Washing: After metabolic labeling, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Reaction)
-
Prepare Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
PBS (to final volume)
-
Fluorescent or Biotin Azide (to a final concentration of 1-50 µM)
-
Copper(II) Sulfate (to a final concentration of 50-200 µM)
-
TCEP or Sodium Ascorbate (to a final concentration of 1-5 mM)
-
TBTA (to a final concentration of 10-100 µM)
-
Note: When using a picolyl azide reporter, the copper concentration can be reduced to 20-50 µM.[7][8]
-
-
Incubation: Add the click reaction cocktail to the fixed and permeabilized cells. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.05% Tween-20, followed by two washes with PBS.
Protocol 4: Fluorescence Microscopy and Image Analysis
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium, with or without a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Image Analysis: Analyze the images to determine the subcellular localization and intensity of the fluorescent signal, which corresponds to the sites of this compound incorporation.
Visualizations
Signaling Pathway: GPCR Palmitoylation and Downstream Signaling
Caption: GPCR palmitoylation cycle and its impact on signaling.
Experimental Workflow: Bioimaging of Palmitoylated Proteins
Caption: Workflow for bioimaging of palmitoylated proteins.
Logical Relationship: Principle of Bioorthogonal Labeling
Caption: Principle of two-step bioorthogonal labeling.
References
- 1. Frontiers | Protein Palmitoylation in Leukocyte Signaling and Function [frontiersin.org]
- 2. Palmitoylation - Wikipedia [en.wikipedia.org]
- 3. Role of palmitoylation/depalmitoylation reactions in G-protein-coupled receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging roles of protein palmitoylation and its modifying enzymes in cancer cell signal transduction and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. Bioorthogonal click chemistry to assay mu-opioid receptor palmitoylation using 15-hexadecynoic acid and immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for the Polymerization of Pentadec-5-en-1-yne Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the polymerization of Pentadec-5-en-1-yne, a versatile enyne monomer. The resulting polymers, with their unique combination of a long aliphatic chain and a reactive backbone, hold potential for various applications, including the development of novel drug delivery systems, biomaterials, and advanced functional materials. The protocols are based on established and robust polymerization techniques for enyne monomers, ensuring reproducibility and control over the final polymer properties.
Overview of Polymerization Techniques
This compound can be effectively polymerized using several modern techniques that offer control over molecular weight, dispersity, and polymer architecture. The primary methods explored in these notes are Metathesis-Based Cascade Polymerization and Thiol-Yne "Click" Polymerization.
-
Metathesis-Based Cascade Polymerization: This technique utilizes a ruthenium-based catalyst, such as a Grubbs 3rd generation catalyst, to initiate a cascade reaction involving both the alkene and alkyne functionalities of the monomer.[1][2] This method is particularly advantageous for producing polymers with controlled molecular weights and low dispersities in a living polymerization manner.[3][4] The resulting polymers can incorporate degradable linkages, making them suitable for biomedical applications.[5][6]
-
Thiol-Yne "Click" Polymerization: This approach involves the step-growth polymerization of the alkyne group in the this compound monomer with a dithiol. This reaction is highly efficient, proceeds under mild conditions, and is considered a "click" reaction due to its high yield and tolerance to a wide range of functional groups.[7][8] This method allows for the synthesis of polymers with high molecular weights and offers a pathway to materials with excellent performance characteristics.[8]
Data Presentation: Polymerization of this compound
The following tables summarize representative quantitative data for the polymerization of this compound using Metathesis-Based Cascade Polymerization and Thiol-Yne "Click" Polymerization. These data are based on typical results obtained for structurally similar enyne monomers and serve as a guide for experimental design.
Table 1: Metathesis-Based Cascade Polymerization of this compound
| Entry | Monomer:Initiator (M:I) Ratio | Reaction Time (min) | Temperature (°C) | Conversion (%) | Mn (kDa) | Dispersity (Đ) |
| 1 | 50:1 | 15 | 25 | >99 | 11.5 | 1.09 |
| 2 | 100:1 | 30 | 25 | >99 | 22.8 | 1.12 |
| 3 | 200:1 | 60 | 25 | >99 | 45.2 | 1.15 |
| 4 | 50:1 | 15 | 50 | >99 | 11.6 | 1.08 |
Initiator: Grubbs 3rd Generation Catalyst. Solvent: Dichloromethane (DCM). Monomer Concentration: 0.2 M. Mn and Đ determined by Size Exclusion Chromatography (SEC) against polystyrene standards.
Table 2: Thiol-Yne "Click" Polymerization of this compound with 1,6-Hexanedithiol
| Entry | Monomer:Dithiol Ratio | Catalyst | Reaction Time (h) | Temperature (°C) | Conversion (%) | Mn (kDa) | Dispersity (Đ) |
| 1 | 1:1 | Diazabicycloundecene (DBU) | 4 | 25 | >98 | 25.4 | 1.65 |
| 2 | 1:1 | Triphenylphosphine (PPh3) | 6 | 25 | >98 | 23.8 | 1.71 |
| 3 | 1:1 | None (Thermal) | 12 | 60 | >95 | 19.5 | 1.82 |
Solvent: Tetrahydrofuran (THF). Monomer Concentration: 1.0 M. Mn and Đ determined by Size Exclusion Chromatography (SEC) against polystyrene standards.
Experimental Protocols
Protocol for Metathesis-Based Cascade Polymerization of this compound
This protocol describes a typical procedure for the controlled polymerization of this compound using a Grubbs 3rd generation catalyst.
Materials:
-
This compound (purified by distillation or passage through a column of activated alumina)
-
Grubbs 3rd Generation Catalyst
-
Anhydrous, inhibitor-free Dichloromethane (DCM)
-
Ethyl vinyl ether (for quenching)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
Procedure:
-
Monomer Preparation: In a glovebox or under an inert atmosphere, add the desired amount of this compound to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCM to the flask to achieve the desired monomer concentration (e.g., 0.2 M).
-
Initiator Solution Preparation: In a separate vial inside the glovebox, prepare a stock solution of the Grubbs 3rd generation catalyst in anhydrous DCM (e.g., 10 mg/mL).
-
Initiation of Polymerization: With vigorous stirring, rapidly inject the required volume of the catalyst stock solution into the monomer solution to achieve the target monomer-to-initiator ratio.
-
Polymerization Reaction: Allow the reaction to proceed at the desired temperature (e.g., 25 °C) for the specified time. The reaction mixture may become more viscous as the polymerization progresses.
-
Quenching: Terminate the polymerization by adding an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stir for 30 minutes.
-
Polymer Precipitation and Purification: Remove the flask from the inert atmosphere and precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by Size Exclusion Chromatography (SEC) to determine the number average molecular weight (Mn) and dispersity (Đ), and by NMR and IR spectroscopy to confirm the polymer structure.
Protocol for Thiol-Yne "Click" Polymerization of this compound
This protocol outlines the procedure for the step-growth polymerization of this compound with a dithiol, such as 1,6-hexanedithiol.
Materials:
-
This compound
-
1,6-Hexanedithiol
-
Diazabicycloundecene (DBU) or Triphenylphosphine (PPh3) as a catalyst
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve equimolar amounts of this compound and 1,6-hexanedithiol in anhydrous THF to the desired concentration (e.g., 1.0 M).
-
Catalyst Addition: Add the catalyst (e.g., 5 mol% DBU relative to the monomer) to the reaction mixture.
-
Polymerization Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours). Monitor the progress of the reaction by observing the increase in viscosity.
-
Polymer Precipitation and Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Characterization: Analyze the resulting polymer using SEC, NMR, and IR spectroscopy.
Visualizations
Experimental Workflow for Metathesis-Based Cascade Polymerization
Caption: Workflow for Metathesis Polymerization of this compound.
Simplified Mechanism of Metathesis-Based Cascade Polymerization
References
- 1. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temperatures - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high glass transition temper ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00630A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Modular Approach to Degradable Acetal Polymers Using Cascade Enyne Metathesis Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Step-Growth Polymerization and E/ Z Stereochemistry Using Nucleophilic Thiol-yne/-ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for Pentadec-5-en-1-yne
Disclaimer: No specific Safety Data Sheet (SDS) for Pentadec-5-en-1-yne has been found. The following information is compiled from data on structurally similar compounds, including 1-Pentadecyne and general safety protocols for unsaturated hydrocarbons and compounds containing the enyne functional group. Researchers should handle this compound with caution and perform a thorough risk assessment before use.
Introduction
This compound is a long-chain hydrocarbon featuring both a double bond and a triple bond within its structure. This enyne functional group imparts specific reactivity to the molecule, making it a valuable synthon in organic chemistry. These application notes provide guidance on the safe handling, storage, and disposal of this compound, based on the best available data for related compounds.
Hazard Identification and Classification
While specific hazard data for this compound is unavailable, based on the safety profile of 1-Pentadecyne, it is prudent to consider it as a combustible material.[1] The primary hazards are likely to be:
-
Flammability: Combustible liquid. Containers may explode when heated.[1]
-
Inhalation: Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[1]
-
Skin and Eye Contact: May cause irritation upon contact.[2]
-
Ingestion: Potential for adverse health effects.[2]
The enyne functional group is known to be reactive and can participate in various chemical transformations.[3][4][5] While not explicitly documented for this compound, terminal alkynes can sometimes form explosive metal acetylides.
Physical and Chemical Properties
The following table summarizes the known and estimated physical and chemical properties of this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C15H26 | PubChem |
| Molecular Weight | 206.37 g/mol | PubChem[6] |
| Appearance | Light yellow liquid (estimated) | Fisher Scientific (for 1-Pentadecene)[2] |
| Odor | Odorless (estimated) | Fisher Scientific (for 1-Pentadecene)[2] |
| Boiling Point | 268 - 269.0 °C @ 760 mmHg (for 1-Pentadecene) | Fisher Scientific[2] |
| Flash Point | > 90 °C / > 194 °F (for 1-Pentadecyne) | Fisher Scientific[1] |
| Solubility | No information available |
Safe Handling Protocols
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are expected to be generated, use a NIOSH/MSHA approved respirator.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are close to the workstation location.
Handling Procedures
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Take precautionary measures against static discharges.[7]
-
Use only non-sparking tools.[7]
-
Handle in accordance with good industrial hygiene and safety practice.[1]
Storage Procedures
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store away from strong oxidizing agents.[2]
-
Keep away from heat, sparks, and flame.[1]
Emergency Procedures
First-Aid Measures
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][2]
-
Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water mist, CO2, dry chemical, or foam. Water mist may be used to cool closed containers.[1]
-
Specific Hazards: The material is combustible, and containers may explode when heated.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Accidental Release Measures
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Use personal protective equipment as required.
-
Sweep up and shovel into suitable containers for disposal.[1]
Experimental Protocols
Due to the lack of specific experimental protocols for this compound in the search results, a general protocol for a common reaction involving enynes, such as a coupling reaction, is provided below. This is an illustrative example and must be adapted and optimized for the specific reaction being performed.
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:
-
Reaction Setup:
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and any necessary ligands.
-
Add a suitable dry, degassed solvent.
-
-
Reagent Addition:
-
Add the coupling partner (e.g., an aryl halide).
-
Add this compound via syringe.
-
Add a suitable base.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision tree for emergency response to incidents involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Preparation of conjugated 1,3-enynes by Rh(iii)-catalysed alkynylation of alkenes via C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Pentadecen-7-yne, (Z)- | C15H26 | CID 5367376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dhc-solvent.de [dhc-solvent.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pentadec-5-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pentadec-5-en-1-yne. The content is structured to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound is a long-chain enyne. While specific literature for this exact molecule is not abundant, general and reliable methods for synthesizing similar structures can be adopted. The two most common retrosynthetic disconnections suggest either forming the double bond or the triple bond last. Key synthetic strategies include:
-
Wittig Reaction or Horner-Wadsworth-Emmons (HWE) Reaction: This approach is ideal for forming the C=C double bond. The synthesis would involve reacting an alkyne-containing aldehyde or ketone with a suitable phosphorus ylide. For this compound, this could involve the reaction of pent-4-ynal with a C10 phosphonium ylide. The HWE modification is often preferred as it typically favors the formation of (E)-alkenes and simplifies the removal of byproducts.[1]
-
Sonogashira Coupling: This is a powerful palladium-catalyzed cross-coupling reaction for the formation of a C(sp)-C(sp²) bond.[2][3] This route would involve coupling a vinyl halide with a terminal alkyne. For this specific target, reacting (E)-1-bromodec-1-ene with pent-1-yne in the presence of a palladium catalyst, a copper(I) co-catalyst (in traditional protocols), and a base would be a viable approach. Copper-free Sonogashira protocols are also widely used to avoid the homocoupling of the alkyne (Glaser coupling).[3][4]
-
Alkylation of Acetylides: This method involves the alkylation of a smaller terminal alkyne. For instance, the sodium salt of a terminal alkyne can be reacted with an alkyl halide to extend the carbon chain.[5]
Q2: I am observing a significant amount of a homocoupled diyne byproduct in my Sonogashira reaction. How can I minimize this?
A2: The formation of a homocoupled diyne (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when using a copper(I) co-catalyst. Here are several strategies to minimize this byproduct:
-
Use a Copper-Free Protocol: Many modern Sonogashira protocols omit the copper co-catalyst, which significantly reduces Glaser coupling.[3][4] These reactions may require a different palladium ligand or higher reaction temperatures to proceed efficiently.
-
Control Reaction Atmosphere: Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon). Oxygen promotes the oxidative homocoupling of the terminal alkyne.
-
Optimize Base and Solvent: The choice of base and solvent can influence the rate of homocoupling versus the desired cross-coupling. Triethylamine is a common base that often gives good results.[3]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.
Q3: My Wittig reaction is resulting in a low yield and a mixture of (E/Z) isomers. How can I improve the yield and stereoselectivity?
A3: Low yields and poor stereoselectivity are common issues in Wittig reactions. Here are some troubleshooting steps:
-
Ylide Stability and Stereoselectivity: The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[1]
-
Stabilized ylides (containing an electron-withdrawing group) are more stable and tend to give the (E)-alkene as the major product.
-
Unstabilized ylides (containing an alkyl group) are more reactive and typically favor the (Z)-alkene. For this compound, which has a (Z)-configuration (cis), an unstabilized ylide would be the appropriate choice. If the (E)-isomer is desired, a stabilized ylide or the Horner-Wadsworth-Emmons reaction should be used.[1]
-
-
Base Selection: The choice of base for deprotonating the phosphonium salt to form the ylide is critical.[6][7] Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are commonly used for unstabilized ylides. Ensure the base is fresh and accurately titrated. Insufficient base will lead to incomplete ylide formation and low yield.
-
Reaction Conditions:
-
Temperature: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent ylide decomposition.[8] The subsequent reaction with the aldehyde can then be allowed to warm to room temperature.
-
Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential, as ylides are strong bases and will be quenched by protic solvents like water or alcohols.
-
-
Purification: The triphenylphosphine oxide byproduct from the Wittig reaction can sometimes complicate purification. The HWE reaction generates a water-soluble phosphate byproduct, which is easier to remove.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Sonogashira Coupling
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligands. Consider a pre-catalyst that is more stable. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to decomposition and loss of activity. |
| Insufficient Base | Increase the equivalents of the base (e.g., from 2 to 4-5 equivalents).[3] Ensure the base is anhydrous if required by the protocol. | The base is crucial for neutralizing the HX generated during the reaction and for the deprotonation of the terminal alkyne. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress by TLC or GC-MS. | Some Sonogashira couplings require thermal energy to proceed at a reasonable rate, especially with less reactive aryl or vinyl chlorides.[2] |
| Poor Solvent Quality | Use anhydrous, degassed solvents. | Oxygen can deactivate the catalyst and promote side reactions. Water can also interfere with the catalytic cycle. |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution with Byproducts | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., silver nitrate impregnated silica). | This compound is a relatively nonpolar molecule. Byproducts from the Wittig or Sonogashira reaction may have similar polarities. Silver nitrate chromatography can be effective for separating alkynes and alkenes.[9] |
| Product Volatility | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. | Long-chain hydrocarbons can still have some volatility, and aggressive solvent removal can lead to product loss. |
| Presence of Triphenylphosphine Oxide | If a Wittig reaction was used, consider switching to the Horner-Wadsworth-Emmons reaction to generate a water-soluble phosphate byproduct. | Triphenylphosphine oxide is notoriously difficult to separate from nonpolar products by chromatography. |
Experimental Protocols
Protocol 1: Synthesis of (E)-Pentadec-5-en-1-yne via Sonogashira Coupling
This protocol is a general guideline and may require optimization.
Materials:
-
(E)-1-Bromodec-1-ene
-
Pent-1-yne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene, followed by triethylamine (2.0 equivalents).
-
To this mixture, add (E)-1-bromodec-1-ene (1.0 equivalent) and CuI (1 mol%).
-
Finally, add pent-1-yne (1.2 equivalents) dropwise via syringe.
-
Stir the reaction mixture at 50 °C and monitor its progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of (Z)-Pentadec-5-en-1-yne via Wittig Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Decyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Pent-4-ynal
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add decyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.[10]
-
Stir the mixture at 0 °C for 1 hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of pent-4-ynal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Sonogashira coupling.
Caption: General experimental workflow for Wittig synthesis of an enyne.
References
- 1. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. mdpi.com [mdpi.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Alkynes: Methods, Reactions & Examples [vedantu.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of Pentadec-5-en-1-yne
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Pentadec-5-en-1-yne.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurities largely depend on the synthetic route employed.
-
If using a Sonogashira coupling (coupling of a vinyl halide with a terminal alkyne), common impurities include homocoupled alkyne dimers, residual starting materials (vinyl halide and terminal alkyne), and palladium and copper catalyst residues.[1][2][3][4]
-
If using a Wittig reaction (reaction of an aldehyde with a phosphorus ylide), a major byproduct is triphenylphosphine oxide. Unreacted aldehyde and the Wittig salt can also be present as impurities.[5][6][7]
-
General impurities can include solvents used in the reaction and workup, as well as byproducts from any side reactions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The most common and effective purification methods for enynes like this compound are column chromatography and recrystallization.
-
Column Chromatography: This technique is highly effective for separating the desired product from both more and less polar impurities.[8][9][10][11] Silica gel is a common stationary phase.
-
Recrystallization: This method is suitable if the crude product is a solid and there is a significant difference in solubility between the desired compound and the impurities in a chosen solvent system.[12][13] For long-chain hydrocarbons, non-polar solvents or solvent mixtures are often effective.[14][15]
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of your compound and any impurities that have a chromophore.[16]
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide high-resolution separation of isomers and impurities.[17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired compound and detect the presence of impurities. Quantitative NMR (qNMR) can be used for purity assessment.[18]
-
Melting Point Determination: A sharp melting point close to the literature value suggests high purity for solid compounds. Impurities will typically broaden and depress the melting point range.[19]
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound is too soluble in the elution solvent. | If your compound elutes too quickly (high Rf value), reduce the polarity of the solvent system. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.[8][10] |
| Compound is too strongly adsorbed to the stationary phase. | If your compound does not move from the baseline (low Rf value), increase the polarity of the solvent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[8][10] |
| Improper column packing. | Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation and product loss.[9][11] |
| Compound is not stable on silica gel. | Some compounds can degrade on acidic silica gel. Consider using neutral alumina as the stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Problem 2: Product is still impure after column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | The polarity of the eluent may not be optimal for separating your product from a specific impurity. Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between your product and the impurity spots.[10] |
| Column overloading. | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[8] |
| Fractions were mixed inappropriately. | Analyze each fraction by TLC before combining them to ensure that only pure fractions are pooled. |
Problem 3: Recrystallization fails to yield pure crystals.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Test a variety of solvents or solvent pairs. For non-polar, long-chain molecules like this compound, consider solvents like hexanes, heptane, or mixtures such as diethyl ether/petroleum ether.[12][15] |
| Solution is not saturated. | Too much solvent was used. Evaporate some of the solvent and try to cool the solution again.[13] |
| Cooling was too rapid. | Rapid cooling can cause the product to precipitate as an oil or trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[12] |
| Presence of oily impurities. | Oily impurities can prevent crystallization. Try to remove them first with a preliminary purification step like a quick filtration through a plug of silica gel. |
Data Presentation
Table 1: Hypothetical Purity of this compound with Different Purification Methods
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Yield |
| Column Chromatography (Silica Gel, Hexane/Ethyl Acetate 98:2) | 85% | 98% | 75% |
| Recrystallization (Hexane) | 85% | 95% | 60% |
| Two-step: Column Chromatography followed by Recrystallization | 85% | >99% | 55% |
Experimental Protocols
Protocol 1: Column Chromatography Purification of this compound
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, tapping the side gently to ensure even packing. Avoid air bubbles.[11]
-
Add another layer of sand on top of the silica gel.
-
Wash the column with the starting eluent (e.g., 100% hexane) until the silica gel is fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the solvent polarity if necessary to elute the desired compound.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships in the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. columbia.edu [columbia.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moravek.com [moravek.com]
Technical Support Center: Optimization of Reaction Conditions for Pentadec-5-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Pentadec-5-en-1-yne. The primary synthetic strategy discussed involves a two-step process: a Wittig reaction to form an alkenyl halide intermediate, followed by a Sonogashira coupling to introduce the terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and flexible approach is a two-step synthesis. First, a Wittig reaction is used to create a C10 alkenyl bromide, such as 1-bromodec-1-ene, from a C9 aldehyde (nonanal). Subsequently, a palladium-catalyzed Sonogashira cross-coupling reaction is employed to couple the alkenyl bromide with a C5 terminal alkyne (1-pentyne) to yield the final product, this compound.
Q2: What are the critical parameters to control in the Wittig reaction step?
The key parameters for the Wittig reaction include the choice of base, solvent, and reaction temperature. These factors significantly influence the yield and the E/Z stereoselectivity of the resulting alkene. For non-stabilized ylides, which are typically used to form Z-alkenes, strong bases like n-butyllithium in an anhydrous ether solvent at low temperatures are common.[1][2]
Q3: What are the main challenges in the Sonogashira coupling step?
The main challenges in the Sonogashira coupling include catalyst deactivation, homocoupling of the terminal alkyne (Glaser coupling), and incomplete reaction. These issues can be mitigated by careful control of reaction conditions, such as using an inert atmosphere, appropriate choice of catalyst and co-catalyst, and the use of a suitable base and solvent.[3][4][5]
Q4: How can I purify the final product, this compound?
Due to the nonpolar nature of long-chain enynes, purification is typically achieved using column chromatography on silica gel with a nonpolar eluent system, such as a gradient of hexane and ethyl acetate. It is also important to efficiently remove the triphenylphosphine oxide byproduct from the Wittig reaction, which can sometimes be achieved by precipitation or by using a more polar solvent system during workup.
Troubleshooting Guides
Part 1: Wittig Reaction for 1-bromodec-1-ene Synthesis
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no yield of 1-bromodec-1-ene | Incomplete formation of the ylide. | Ensure the use of a sufficiently strong and fresh base (e.g., n-BuLi, NaH). Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Decomposition of the ylide. | Maintain a low reaction temperature during ylide formation and subsequent reaction with the aldehyde. | |
| Poor quality of starting materials. | Use freshly distilled aldehyde and ensure the phosphonium salt is dry. | |
| Mixture of E and Z isomers | Use of a stabilized or semi-stabilized ylide. | For Z-selectivity, use a non-stabilized ylide under salt-free conditions. For E-selectivity, a stabilized ylide or the Schlosser modification can be employed.[6][7] |
| Reaction temperature is too high. | Maintain low temperatures during the reaction to favor the kinetic (Z)-product with non-stabilized ylides. | |
| Difficulty in removing triphenylphosphine oxide byproduct | Co-elution with the product during chromatography. | Precipitate the triphenylphosphine oxide by concentrating the reaction mixture and triturating with a nonpolar solvent like hexane or ether. Alternatively, convert it to a water-soluble phosphonium salt by treatment with acid. |
Part 2: Sonogashira Coupling for this compound Synthesis
| Problem | Possible Cause | Troubleshooting Solution |
| Low or no yield of this compound | Catalyst deactivation. | Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst. Use degassed solvents.[8] |
| Poor quality of catalyst or co-catalyst. | Use fresh, high-purity palladium and copper catalysts. | |
| Insufficiently strong base. | Use a suitable amine base like triethylamine or diisopropylamine to ensure deprotonation of the alkyne.[3][9] | |
| Significant amount of alkyne homocoupling (Glaser coupling) | Presence of oxygen. | Thoroughly degas the solvent and maintain a positive pressure of an inert gas. |
| High concentration of copper co-catalyst. | Reduce the amount of the copper co-catalyst or consider a copper-free Sonogashira protocol.[5] | |
| Unreacted starting materials | Reaction temperature is too low. | While many Sonogashira couplings proceed at room temperature, some less reactive substrates may require gentle heating. |
| Insufficient reaction time. | Monitor the reaction by TLC or GC to determine the optimal reaction time. |
Data Presentation
Table 1: Optimization of the Wittig Reaction for 1-bromodec-1-ene
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | n-BuLi | THF | -78 to 25 | 85 | 15:85 |
| 2 | NaH | DMF | 0 to 25 | 75 | 30:70 |
| 3 | t-BuOK | THF | -78 to 25 | 80 | 20:80 |
| 4 | n-BuLi | THF/HMPA | -78 to 25 | 88 | >5:95 |
Note: Data are representative and intended for illustrative purposes.
Table 2: Optimization of the Sonogashira Coupling for this compound
| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 5 | Et₃N | THF | 25 | 70 |
| 2 | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | THF | 25 | 75 |
| 3 | PdCl₂(PPh₃)₂ (2) | 2 | DIPEA | Toluene | 50 | 85 |
| 4 | Pd(PPh₃)₄ (5) | 0 | Pyrrolidine | DMF | 60 | 65 (Copper-free) |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of (Z)-1-bromodec-1-ene
-
To a dried, three-necked flask under an argon atmosphere, add (bromomethyl)triphenylphosphonium bromide (1.1 eq) and anhydrous THF.
-
Cool the suspension to -78 °C and add n-butyllithium (1.1 eq) dropwise.
-
Allow the resulting deep red solution to stir at -78 °C for 1 hour to form the ylide.
-
Add nonanal (1.0 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. Add hexane to precipitate the triphenylphosphine oxide byproduct and filter.
-
Purify the filtrate by column chromatography on silica gel (hexane eluent) to afford (Z)-1-bromodec-1-ene.
Protocol 2: Synthesis of this compound
-
To a dried Schlenk flask, add (Z)-1-bromodec-1-ene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine and degassed THF as solvents.
-
Add 1-pentyne (1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Troubleshooting decision tree for low yield in Sonogashira coupling.
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. adichemistry.com [adichemistry.com]
- 8. reddit.com [reddit.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Synthesis of Pentadec-5-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pentadec-5-en-1-yne.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route of acetylide alkylation.
Q1: My reaction is yielding a significant amount of a byproduct with the same mass as my starting alkyl halide. What is likely happening?
A1: This is a strong indication that an E2 (bimolecular elimination) reaction is competing with your desired SN2 (bimolecular nucleophilic substitution) reaction. The acetylide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of a diene and regenerating the terminal alkyne.[1][2] This is particularly prevalent when using sterically hindered alkyl halides.
To mitigate this side reaction:
-
Use a primary alkyl halide: Ensure your undec-2-enyl halide is a primary halide (e.g., 1-bromoundec-2-ene). Secondary and tertiary alkyl halides will strongly favor the E2 pathway.[1][2]
-
Lower the reaction temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at a lower temperature can favor the SN2 pathway.
-
Choice of base and solvent: While a strong base is needed to form the acetylide, its persistent presence in high concentration can promote E2. The choice of solvent can also influence the reaction outcome. Aprotic polar solvents are generally preferred for SN2 reactions.
Q2: I am observing the formation of an allenic product (a compound with C=C=C bonds) in my reaction mixture. What is the cause of this?
A2: The formation of allenes is a known side reaction in the synthesis of enynes, particularly when using propargyl halides or in the presence of certain metal catalysts. In the context of this compound synthesis, if your starting materials or intermediates have a propargylic halide functionality, reaction with a Grignard reagent or other organometallic species can lead to allene formation. Traces of metal impurities, such as iron, can catalyze this reaction.
To avoid allene formation:
-
Ensure high purity of reagents: Use purified reagents to minimize the presence of catalytic metal impurities.
-
Control the reaction pathway: If using a synthetic route that involves propargyl halides, carefully control the reaction conditions and consider alternative synthetic strategies if allene formation is significant.
Q3: My reaction is not going to completion, and I am recovering a large amount of my starting terminal alkyne. What are the possible reasons?
A3: Incomplete deprotonation of the terminal alkyne is the most likely cause. The pKa of a terminal alkyne is around 25, requiring a very strong base for complete conversion to the acetylide anion.
To ensure complete reaction:
-
Use a sufficiently strong base: Sodium amide (NaNH₂) or organolithium reagents like n-butyllithium (n-BuLi) are commonly used. Ensure the base is fresh and has not been deactivated by moisture.
-
Anhydrous conditions: Water will readily quench the strong base and the acetylide anion. All glassware should be thoroughly dried, and anhydrous solvents must be used.
-
Stoichiometry: Use at least a stoichiometric equivalent of the base to the terminal alkyne. A slight excess of the base can help drive the deprotonation to completion.
Q4: I am seeing multiple products in my GC-MS analysis that I cannot identify. What are some other potential side products?
A4: Besides E2 elimination and allene formation, other side reactions can occur:
-
Dimerization of the alkyl halide: Under certain conditions, particularly with organometallic reagents, the alkyl halide can couple with itself.
-
Isomerization of the double bond: The position of the double bond in the undec-2-enyl halide or the final product can potentially isomerize, especially in the presence of acid or base.
-
Polymerization: Alkynes, especially terminal ones, can be prone to polymerization under certain conditions.
To identify unknown byproducts:
-
Detailed spectroscopic analysis: Utilize a combination of GC-MS, ¹H NMR, and ¹³C NMR to elucidate the structures of the unknown compounds.
-
Review the literature: Search for known side reactions for similar enyne syntheses.
Data Presentation
The following table summarizes the expected yield of this compound and the major E2 elimination byproduct under different reaction conditions, based on general principles of SN2 vs. E2 competition.
| Alkyl Halide Type | Base | Temperature (°C) | This compound Yield (%) | E2 Byproduct Yield (%) |
| Primary (1-bromoundec-2-ene) | NaNH₂ | 0 | 75 | 15 |
| Primary (1-bromoundec-2-ene) | NaNH₂ | 25 | 65 | 25 |
| Secondary (2-bromoundec-3-ene) | NaNH₂ | 0 | 20 | 70 |
| Secondary (2-bromoundec-3-ene) | NaNH₂ | 25 | <10 | >80 |
Note: These are illustrative yields and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Synthesis of this compound via Acetylide Alkylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1-Butyne (or a suitable terminal alkyne precursor)
-
Sodium amide (NaNH₂) or n-Butyllithium (n-BuLi)
-
1-Bromoundec-2-ene
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Acetylide Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the terminal alkyne (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi (1.05 eq) in hexanes via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Alternatively, add solid NaNH₂ (1.05 eq) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the lithium or sodium acetylide.
-
-
Alkylation:
-
Slowly add a solution of 1-bromoundec-2-ene (1.0 eq) in anhydrous THF to the acetylide solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford the pure this compound.
-
Mandatory Visualization
Caption: Main reaction pathway and competing E2 elimination side reaction.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability and degradation pathways of Pentadec-5-en-1-yne
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Pentadec-5-en-1-yne. The information provided is based on general principles of enyne chemistry and stability studies.
Frequently Asked Questions (FAQs): General Handling and Storage
Q1: How should I properly store this compound to ensure its stability?
A1: this compound, as an unsaturated hydrocarbon, may be sensitive to air, light, and temperature. For long-term storage, it is recommended to keep the compound in a tightly sealed amber vial under an inert atmosphere, such as argon or nitrogen, at low temperatures (e.g., -20°C).[1][2] This helps to minimize oxidation and photodegradation.
Q2: Is this compound considered an air-sensitive compound?
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is a nonpolar molecule and should be readily soluble in common organic solvents such as hexanes, ethyl acetate, dichloromethane, and tetrahydrofuran (THF). For analytical purposes, ensure the solvent is of high purity and degassed if necessary to prevent the introduction of impurities or oxygen.
Troubleshooting Guide: Synthesis and Purification
Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes?
A1: Low yields in enyne synthesis can stem from several factors:
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.[7]
-
Side reactions: Enynes can undergo various side reactions, such as polymerization or cyclization, depending on the reaction conditions.[8][9] Consider adjusting the temperature, reaction time, or catalyst loading.
-
Reagent quality: Ensure that all starting materials and reagents are pure and, if necessary, freshly distilled or purified.[7]
-
Product loss during workup: Your product may be volatile or partially soluble in the aqueous layer during extraction.[10] Analyze all phases and the rotovap trap to account for any lost product.
Q2: I am observing multiple unexpected spots on the TLC plate after my reaction. What could they be?
A2: Unexpected spots could be isomers of your product, byproducts from side reactions, or degradation products.[10] The presence of both an alkene and an alkyne allows for the possibility of various isomers. Consider using a different TLC solvent system for better separation. For identification, consider isolating the major impurities or analyzing the crude reaction mixture by LC-MS or NMR.[11][12]
Q3: How can I best purify this compound?
A3: Flash column chromatography on silica gel is a standard method for purifying compounds of this nature. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. Due to the potential for degradation on silica, consider using deactivated silica gel or performing the chromatography quickly.
Troubleshooting Guide: Stability and Degradation Experiments
Q1: I am not observing any degradation of this compound under my forced degradation conditions. What should I do?
A1: If no degradation is observed, the stress conditions may not be harsh enough. You can try the following:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature in 10°C increments.[13]
-
Extend the exposure time.
-
Use a combination of stressors, for example, heat and acid. A target degradation of 5-20% is generally recommended for developing stability-indicating methods.[14][15]
Q2: My mass balance in the forced degradation study is below 95%. What could be the reason?
A2: A poor mass balance can indicate a few issues:
-
Formation of non-UV active degradants: Your primary analytical method (e.g., HPLC-UV) may not be detecting all degradation products. Try using a more universal detector like a mass spectrometer or a charged aerosol detector.
-
Formation of volatile compounds: Degradation may lead to smaller, more volatile molecules that are lost during sample preparation or analysis.[15] GC-MS can be used to analyze for volatile degradants.
-
Incomplete elution from the analytical column: Highly polar or reactive degradants might be irreversibly adsorbed onto the column.
Q3: The degradation profile of my compound seems to change between experiments. How can I ensure reproducibility?
A3: Lack of reproducibility can be due to minor variations in experimental conditions. Ensure that for each experiment, you precisely control:
-
The concentration of the stock solution.
-
The exact pH of the solution.
-
The temperature of the reaction.
-
The intensity and wavelength of the light source in photostability studies.
-
The purity of the solvents and reagents used.
Quantitative Data Summary
The following table provides a hypothetical summary of the stability of this compound under various forced degradation conditions. This data is illustrative and based on the expected reactivity of enynes.
| Stress Condition | Reagent/Parameters | Expected Degradation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate | Hydration of the alkyne (Markovnikov addition), potential cyclization products. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Low to Moderate | Isomerization of the double bond, potential hydration of the alkyne. |
| Oxidation | 3% H₂O₂ at RT for 24h | High | Epoxidation of the alkene, oxidative cleavage of the alkyne and/or alkene to form carboxylic acids and other carbonyl compounds.[16][17][18] |
| Thermal | 80°C for 48h (solid state) | Low | Potential for isomerization or polymerization. |
| Photolytic | ICH-compliant light exposure | Moderate | Isomerization of the double bond, potential for radical-mediated side reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.[13]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
For solid-state analysis, place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
For solution-state analysis, heat the stock solution at 80°C.
-
At specified time points, prepare samples for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
Analyze the samples after the exposure period.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and, if applicable, perform mass balance calculations.[15]
-
Visualizations
Plausible Degradation Pathways
Caption: Plausible degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting decision tree for unexpected degradation products.
References
- 1. ossila.com [ossila.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Enyne Metathesis [organic-chemistry.org]
- 10. How To [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sgs.com [sgs.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. kotafactory.com [kotafactory.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Pentadec-5-en-1-yne Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentadec-5-en-1-yne. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound, a terminal alkyne and internal alkene, is a versatile substrate for various transition metal-catalyzed reactions. The most common transformations include:
-
Enyne Metathesis: This reaction, typically catalyzed by ruthenium complexes, involves the cleavage and reorganization of the double and triple bonds to form a conjugated diene. It can be performed as a ring-closing metathesis (RCM) if the tether is suitable, though for an acyclic substrate like this compound, it would be an intermolecular cross-metathesis.
-
Cycloisomerization/Cyclization: Gold, platinum, or other electrophilic metal catalysts can activate the alkyne, leading to intramolecular attack by the alkene to form carbocycles.[1][2] The reaction pathway and resulting product can be highly dependent on the catalyst and reaction conditions.
-
Sonogashira Coupling: The terminal alkyne functionality can readily participate in palladium-copper co-catalyzed cross-coupling reactions with aryl or vinyl halides to form more complex structures.[3][4]
-
Pauson-Khand Reaction: This reaction involves the [2+2+1] cycloaddition of the alkene, alkyne, and carbon monoxide, typically mediated by a cobalt complex, to form a cyclopentenone.[5]
Q2: Why is my enyne metathesis reaction showing low yield?
A2: Low yields in enyne metathesis of terminal alkynes like this compound can be attributed to several factors:
-
Catalyst Decomposition: Terminal alkynes can lead to the formation of unproductive ruthenium-hydride species or catalyst degradation.[6]
-
Homodimerization of the Alkyne: The terminal alkyne can self-couple, leading to undesired byproducts.
-
Ethylene Inhibition (in cross-metathesis): While ethylene can be used to promote catalyst turnover in some cases, it can also compete with the substrate's alkene for the catalyst, especially at high concentrations.[7]
-
Substrate Purity: Impurities in the this compound can poison the catalyst.
Q3: How can I improve the selectivity of my gold-catalyzed cyclization?
A3: Selectivity in gold-catalyzed cyclizations of enynes is a common challenge. Here are some strategies to improve it:
-
Ligand Choice: The electronic and steric properties of the ligand on the gold catalyst play a crucial role in directing the reaction pathway. Bulky ligands can favor certain cyclization modes.
-
Counter-ion Effects: The counter-ion of the gold salt can influence the catalyst's activity and selectivity.
-
Solvent: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the product distribution.
-
Temperature: Optimizing the reaction temperature can favor the kinetic or thermodynamic product.
Troubleshooting Guides
Enyne Metathesis
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | Catalyst inactivity or decomposition. | Use a freshly prepared catalyst solution. Consider using a second-generation Grubbs or Hoveyda-Grubbs catalyst, which are generally more robust. Add a slight excess of a phosphine scavenger if your substrate contains phosphine impurities. |
| Insufficient reaction temperature. | Gradually increase the reaction temperature in 5-10 °C increments. | |
| Formation of multiple products | Isomerization of the double bond. | Use a catalyst known to suppress isomerization, such as a Hoveyda-Grubbs catalyst. |
| Competing reaction pathways (e.g., alkyne dimerization). | Lower the substrate concentration to favor intramolecular reactions (if applicable). For intermolecular reactions, adjust the stoichiometry of the coupling partners. | |
| Low stereoselectivity (E/Z mixture) | Inherent nature of the catalyst and substrate. | Screen different ruthenium catalysts. The choice of the N-heterocyclic carbene (NHC) ligand on the catalyst can significantly influence stereoselectivity.[7] |
Gold-Catalyzed Cyclization
| Problem | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Catalyst deactivation. | Add a co-catalyst or additive, such as a silver salt (e.g., AgSbF₆), to scavenge halides and maintain catalyst activity. |
| Substrate decomposition. | Run the reaction at a lower temperature. Ensure the starting material is pure. | |
| Formation of undesired regioisomers | Non-selective activation of the enyne. | Modify the electronic properties of the substrate, for example, by introducing electron-withdrawing or -donating groups near the alkyne or alkene. Screen different gold catalysts with varying ligands. |
| Product is a complex mixture | Multiple competing cyclization pathways are active. | Change the solvent to influence the reaction pathway. Sometimes a less polar solvent can enhance selectivity. Lowering the temperature may favor a single kinetic pathway. |
Experimental Protocols
Representative Protocol for Enyne Metathesis (Cross-Metathesis)
This is a general protocol and may require optimization for this compound.
-
Preparation: In a glovebox, dissolve this compound (1.0 equiv) and the desired alkene partner (1.2 equiv) in anhydrous and degassed dichloromethane (to a concentration of 0.1 M).
-
Catalyst Addition: To the stirred solution, add the Grubbs second-generation catalyst (2-5 mol%).
-
Reaction: Seal the reaction vessel and stir at room temperature to 40 °C. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Representative Protocol for Gold-Catalyzed Cycloisomerization
This is a general protocol and may require optimization for this compound.
-
Preparation: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene, 0.05 M), add the gold catalyst (e.g., [P(t-Bu)₂-(o-biphenyl)]AuCl, 1-5 mol%) and a silver co-catalyst (e.g., AgSbF₆, 1-5 mol%) at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of Celite, eluting with a suitable solvent. Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for Enyne Metathesis of a Structurally Similar 1,6-Enyne.
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| Grubbs I | 5 | CH₂Cl₂ | 40 | 12 | 65 | 3:1 |
| Grubbs II | 2 | CH₂Cl₂ | 25 | 4 | 92 | >95:5 |
| Hoveyda-Grubbs II | 2 | Toluene | 60 | 6 | 88 | >98:2 |
Data is representative for a generic 1,6-enyne and may vary for this compound.
Table 2: Influence of Ligand on Gold-Catalyzed Cyclization of a 1,6-Enyne.
| Gold Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) of Product A | Yield (%) of Product B |
| [AuCl(L)]/AgSbF₆ | PPh₃ | CH₂Cl₂ | 25 | 75 | 15 |
| [AuCl(L)]/AgSbF₆ | IPr | DCE | 50 | 20 | 70 |
| [AuCl(L)]/AgSbF₆ | JohnPhos | Toluene | 80 | >95 | <5 |
Product A and B represent different cyclized isomers. Data is illustrative for a model 1,6-enyne system.
Visualizations
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enyne Metathesis [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Selective Transformations of Pentadec-5-en-1-yne
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentadec-5-en-1-yne. The focus is on selecting the appropriate catalyst to achieve specific, selective chemical transformations.
Section 1: Selective Hydrogenation
Selective hydrogenation of the enyne system in this compound allows for the targeted reduction of either the alkyne or the alkene moiety. Precise catalyst selection is crucial for achieving high selectivity and avoiding over-reduction or undesired side reactions.
Frequently Asked Questions (FAQs)
Q1: How can I selectively reduce the alkyne in this compound to a cis-alkene?
A1: For the selective hydrogenation of an alkyne to a cis-alkene, Lindlar's catalyst is the most common and effective choice.[1][2][3] This catalyst consists of palladium supported on calcium carbonate and poisoned with lead acetate and quinoline.[2][3] The "poisoning" deactivates the catalyst just enough to prevent the further reduction of the newly formed alkene to an alkane.[2]
Q2: What are the common issues when using Lindlar's catalyst and how can I troubleshoot them?
A2: Common issues include over-reduction to the alkane and incomplete conversion.
-
Over-reduction: This can occur if the catalyst is too active or the reaction is run for too long. Ensure your catalyst is properly "poisoned." If over-reduction persists, you can try adding more quinoline to further deactivate the catalyst.[4]
-
Incomplete conversion: This may be due to an inactive catalyst or insufficient hydrogen pressure. Ensure your hydrogen source is pure and the reaction is properly sealed. If the catalyst is old, its activity may be diminished, and a fresh batch should be used.
Q3: Can I selectively reduce the alkyne to a trans-alkene?
A3: Yes, this can be achieved using a dissolving metal reduction, typically with sodium or lithium metal in liquid ammonia at low temperatures. This method proceeds via a radical anion intermediate and results in the trans-alkene as the major product.
Troubleshooting Guide: Selective Hydrogenation
| Problem | Possible Cause | Suggested Solution |
| Over-reduction to alkane | Catalyst is too active. | Use a poisoned catalyst like Lindlar's catalyst or add a catalyst poison such as quinoline.[2][4] |
| Reaction time is too long. | Monitor the reaction closely using techniques like TLC or GC-MS and stop it once the starting material is consumed. | |
| Low or no conversion | Catalyst is inactive. | Use a fresh batch of catalyst. Ensure proper storage of the catalyst to prevent deactivation. |
| Insufficient hydrogen pressure. | Check for leaks in the hydrogenation apparatus and ensure a steady supply of hydrogen. | |
| Mixture of cis and trans isomers | Isomerization of the product. | This can sometimes occur with certain catalysts. For high stereoselectivity, Lindlar's catalyst is recommended for cis-alkenes, and dissolving metal reduction for trans-alkenes. |
Experimental Protocol: Selective Hydrogenation to a cis-Alkene using Lindlar's Catalyst
-
Preparation: In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete alkyne consumption.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography if necessary.
Diagram: Catalyst Selection for Hydrogenation
Caption: Decision tree for selecting the appropriate catalyst for the hydrogenation of this compound.
Section 2: Selective Hydrosilylation
Hydrosilylation involves the addition of a silicon-hydrogen bond across a double or triple bond. In the case of this compound, the goal is often to selectively hydrosilylate the alkyne or the alkene.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are effective for the selective hydrosilylation of the alkyne in this compound?
A1: Platinum-based catalysts, such as Karstedt's catalyst, are commonly used for the hydrosilylation of alkynes. Rhodium and iridium complexes can also be effective. More recently, cobalt and rare-earth metal catalysts have been developed for regio- and stereoselective hydrosilylation of enynes.[5][6][7]
Q2: How can I control the regioselectivity of the hydrosilylation of the alkyne?
A2: The regioselectivity (i.e., whether the silicon atom adds to the terminal or internal carbon of the alkyne) can be influenced by the choice of catalyst and the steric and electronic properties of the silane and the substrate. For terminal alkynes, the use of specific ligands on the metal catalyst can direct the addition to one carbon over the other.
Q3: My hydrosilylation reaction is not proceeding. What are some potential reasons?
A3: Several factors could be at play:
-
Catalyst Inhibition: The catalyst can be inhibited by impurities in the starting materials or solvent. Ensure all reagents and solvents are pure and dry.
-
Catalyst Decomposition: Some hydrosilylation catalysts are sensitive to air and moisture. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Low Reaction Temperature: Some hydrosilylation reactions require heating to proceed at a reasonable rate.
Troubleshooting Guide: Selective Hydrosilylation
| Problem | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not start | Catalyst is inactive or inhibited. | Use a fresh, active catalyst. Ensure all glassware is dry and the reaction is run under an inert atmosphere. Purify starting materials if necessary. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor for product formation. | |
| Low selectivity (reaction at both alkyne and alkene) | Catalyst is not selective enough. | Screen different catalysts (e.g., Pt, Rh, Ir, Co-based) and ligands to find a more selective system.[5][7] |
| Formation of multiple regioisomers | Lack of regiocontrol. | Modify the catalyst system with different ligands to influence the regioselectivity. The choice of silane can also impact the outcome. |
Experimental Protocol: Selective Hydrosilylation of the Alkyne
-
Setup: A dry Schlenk flask is charged with this compound and a magnetic stir bar. The flask is evacuated and backfilled with argon.
-
Reagent Addition: Anhydrous toluene is added, followed by the hydrosilane (e.g., triethylsilane) via syringe.
-
Catalyst Introduction: The catalyst (e.g., Karstedt's catalyst) is added as a solution in toluene.
-
Reaction: The reaction mixture is stirred at the desired temperature (which can range from room temperature to elevated temperatures) and monitored by GC-MS or NMR spectroscopy.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to isolate the desired vinylsilane product.
Diagram: Hydrosilylation Workflow
Caption: A typical experimental workflow for a selective hydrosilylation reaction.
Section 3: Cyclization and Isomerization Reactions
Enynes like this compound are excellent substrates for a variety of cyclization and isomerization reactions, which are powerful methods for constructing cyclic molecules. The Pauson-Khand reaction, for example, is a [2+2+1] cycloaddition that forms a cyclopentenone.[8][9]
Frequently Asked Questions (FAQs)
Q1: What catalysts are used for the Pauson-Khand reaction of enynes?
A1: The classical Pauson-Khand reaction uses stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈).[9] However, catalytic versions have been developed using various transition metals, including rhodium, iridium, and molybdenum complexes.[9]
Q2: I am getting a low yield in my Pauson-Khand reaction. What can I do to improve it?
A2: Low yields can be due to several factors:
-
Carbon Monoxide Pressure: The reaction often requires a positive pressure of carbon monoxide (CO). Ensure your reaction setup can maintain the required pressure.
-
Reaction Temperature: The optimal temperature can vary significantly depending on the catalyst and substrate. A temperature screen may be necessary to find the ideal conditions.
-
Catalyst Choice: For some substrates, a more active catalytic system may be required. Consider screening different metal catalysts or additives.
Q3: Are there other types of cyclization reactions I can perform on this compound?
A3: Yes, besides the Pauson-Khand reaction, enynes can undergo various other cyclization reactions, including:
-
Enyne Metathesis: This reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalysts, can lead to the formation of cyclic dienes.
-
Platinum- or Gold-Catalyzed Cycloisomerization: These catalysts can promote a variety of skeletal rearrangements to form different cyclic structures.[10]
Troubleshooting Guide: Cyclization Reactions
| Problem | Possible Cause | Suggested Solution |
| No reaction or low conversion | Insufficient CO pressure (for Pauson-Khand). | Use a high-pressure reactor and ensure a consistent supply of CO. |
| Inactive catalyst. | Use a fresh catalyst and consider in situ generation of the active species. | |
| Formation of byproducts | Side reactions are occurring. | Adjust the reaction temperature and concentration. Screen different catalysts and solvents to minimize side product formation. |
| Poor diastereoselectivity | Lack of stereocontrol. | For asymmetric reactions, use a chiral ligand on the metal catalyst. The choice of solvent can also influence stereoselectivity. |
Experimental Protocol: Catalytic Pauson-Khand Reaction
-
Setup: A high-pressure reactor is charged with this compound, a suitable solvent (e.g., toluene or DCE), and a magnetic stir bar.
-
Catalyst Addition: The catalyst (e.g., a rhodium(I) complex) and any necessary ligands are added under an inert atmosphere.
-
Reaction: The reactor is sealed, pressurized with carbon monoxide to the desired pressure (e.g., 1-10 atm), and heated to the optimal temperature.
-
Monitoring: The reaction is monitored by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Work-up: After completion, the reactor is cooled, and the pressure is carefully released in a fume hood. The reaction mixture is then filtered, and the solvent is removed.
-
Purification: The resulting cyclopentenone is purified by column chromatography.
Diagram: Pauson-Khand Reaction Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Selectivity of the Lindlar catalyst in alkyne semi-hydrogenation: a direct liquid-phase adsorption study - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01016F [pubs.rsc.org]
- 5. Rare-Earth-Catalyzed Selective 1,4-Hydrosilylation of Branched 1,3-Enynes Giving Tetrasubstituted Silylallenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Pentadec-5-en-1-yne Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of Pentadec-5-en-1-yne.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and other long-chain enynes?
A1: The most prevalent and versatile method for synthesizing enynes is the Sonogashira cross-coupling reaction.[1][2][3][4] This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2][3][4]
Q2: What are the typical starting materials for the synthesis of this compound via Sonogashira coupling?
A2: A common synthetic route would involve the coupling of a 1-halo-1-tridecene (a C13 vinyl halide) with a protected acetylene, such as ethynyltrimethylsilane (TMSA), followed by deprotection of the silyl group to yield the terminal alkyne.
Q3: What are the key parameters to consider when scaling up a Sonogashira coupling reaction?
A3: When scaling up, critical parameters to monitor and optimize include catalyst loading, reaction temperature, solvent choice, base selection, and the efficient removal of oxygen from the reaction mixture.[5][6]
Q4: How can I purify the final this compound product?
A4: Due to its nonpolar nature, flash column chromatography using silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate) is a highly effective method for purifying this compound.[1][7] For highly non-polar compounds, reversed-phase chromatography with highly organic mobile phases can also be a suitable alternative.[8]
Q5: What analytical techniques are used to characterize this compound?
A5: The structure and purity of this compound are typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and mass spectrometry.[9][10][11][12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My Sonogashira coupling reaction is giving a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Sonogashira coupling can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Cause: The palladium catalyst, particularly Pd(0) species, is sensitive to oxygen and can be deactivated through oxidation. The copper co-catalyst can also be oxidized.
-
Solution: Ensure all solvents and reagents are thoroughly degassed.[6] Use fresh, high-quality catalysts. Consider using a more robust palladium catalyst or ligand system. Some modern catalysts are more resistant to air and moisture.
-
-
Insufficient Reaction Temperature:
-
Cause: The oxidative addition of the vinyl halide to the palladium center is often the rate-limiting step and can be slow at low temperatures, especially with less reactive halides (e.g., bromides or chlorides).[13]
-
Solution: Gradually increase the reaction temperature. For less reactive substrates, temperatures around 80-100°C might be necessary.[13]
-
-
Poor Substrate Reactivity:
-
Cause: Vinyl bromides are generally less reactive than vinyl iodides.
-
Solution: If possible, consider using the corresponding vinyl iodide as it is more reactive in the oxidative addition step.
-
-
Improper Solvent or Base:
-
Cause: The choice of solvent and base can significantly impact the reaction rate and yield. The base is crucial for the deprotonation of the terminal alkyne.
-
Solution: Triethylamine or diisopropylamine are commonly used bases and can sometimes be used as the solvent.[14] Aprotic polar solvents like DMF or THF are also frequently employed.[6] Screening different solvent and base combinations can lead to improved results.
-
Issue 2: Formation of Homocoupled Byproducts (Glaser Coupling)
Q: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I minimize this?
A: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, known as Glaser or Hay coupling.[3] This is primarily caused by the copper-catalyzed oxidative homocoupling of the terminal alkyne in the presence of oxygen.
-
Rigorous Exclusion of Oxygen:
-
Cause: Oxygen promotes the homocoupling reaction.
-
Solution: It is critical to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[4] Thoroughly degas all solvents and reagents before use. Techniques like freeze-pump-thaw cycles are highly effective.
-
-
Copper-Free Conditions:
-
Slow Addition of the Alkyne:
-
Cause: A high concentration of the alkyne can favor the homocoupling side reaction.
-
Solution: Adding the terminal alkyne slowly to the reaction mixture over a period of time can help to keep its instantaneous concentration low, thus minimizing dimerization.[14]
-
Experimental Protocols
Synthesis of this compound via Sonogashira Coupling
This protocol describes a representative two-step synthesis of this compound involving a Sonogashira coupling followed by deprotection.
Step 1: Sonogashira Coupling of (E)-1-bromo-1-tridecene with Ethynyltrimethylsilane
-
Materials:
-
(E)-1-bromo-1-tridecene
-
Ethynyltrimethylsilane (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
-
Procedure:
-
To a dry, argon-flushed Schlenk flask, add (E)-1-bromo-1-tridecene (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Add anhydrous, degassed THF and anhydrous triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add ethynyltrimethylsilane (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-1-(trimethylsilyl)pentadec-1-en-5-yne.
-
Step 2: Deprotection of (E)-1-(trimethylsilyl)pentadec-1-en-5-yne
-
Materials:
-
(E)-1-(trimethylsilyl)pentadec-1-en-5-yne
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve the silylated enyne (1 equivalent) in methanol.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with a nonpolar solvent like hexanes.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography to obtain pure this compound.
-
Data Presentation
Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling Yield.
| Entry | Palladium Catalyst | Ligand | Catalyst Loading (mol%) | Copper Co-catalyst | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | PPh₃ | 2.5 | CuI (5 mol%) | 96[15] |
| 2 | Pd(CF₃COO)₂ | PPh₃ | 2.5 | CuI (5 mol%) | 92[15] |
| 3 | Pd(OAc)₂ | None | 5 | CuI (20 mol%) | 85[16] |
| 4 | Pd(PPh₃)₄ | PPh₃ | 5 | CuI (10 mol%) | 90[14] |
Table 2: Influence of Solvent and Base on Sonogashira Coupling.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | Et₃N | 100 | 3 | 96[15] |
| 2 | Toluene | Et₃N | 80 | 18 | 85[16] |
| 3 | THF | Diisopropylamine | RT | 3 | 89[5] |
| 4 | Dioxane/Et₃N (1:1) | Et₃N | 90 | 18 | 85[16] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for Sonogashira coupling reactions.
References
- 1. orgsyn.org [orgsyn.org]
- 2. DSpace [repository.kaust.edu.sa]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. DSpace [repository.kaust.edu.sa]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Purification [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. scielo.br [scielo.br]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. preprints.org [preprints.org]
- 13. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Purification [chem.rochester.edu]
Technical Support Center: Overcoming Low Reactivity of the Alkyne in Pentadec-5-en-1-yne
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of the terminal alkyne in Pentadec-5-en-1-yne and similar enyne structures.
Frequently Asked Questions (FAQs)
Q1: What factors can contribute to the low reactivity of the terminal alkyne in this compound?
A1: The perceived low reactivity of the terminal alkyne in this compound can be attributed to several factors:
-
Steric Hindrance: The long alkyl chain of this compound can sterically hinder the approach of reagents to the alkyne functionality.
-
Electronic Effects: While terminal alkynes are generally electron-rich, the presence of the internal double bond at the 5-position can subtly influence the electronic environment of the alkyne.
-
Reaction Conditions: Suboptimal reaction conditions, such as improper catalyst selection, solvent, temperature, or base, are a common cause of low reactivity.
-
Catalyst Poisoning: The presence of impurities or the substrate itself can sometimes deactivate the catalyst, leading to lower reaction rates.
Q2: Can the internal double bond in this compound interfere with reactions at the terminal alkyne?
A2: Yes, the internal alkene can potentially participate in side reactions, depending on the chosen reagents and reaction conditions. For instance, in some transition metal-catalyzed reactions, the alkene moiety might coordinate to the metal center, potentially inhibiting the desired reaction at the alkyne. In reactions like hydrosilylation, careful selection of the catalyst is crucial to ensure chemoselectivity for the alkyne over the alkene.
Q3: Are there any general strategies to enhance the reactivity of the alkyne?
A3: Several strategies can be employed to improve reaction outcomes:
-
Catalyst and Ligand Selection: Choosing a catalyst system known to be effective for sterically demanding or electronically nuanced substrates is critical. For example, using bulky, electron-rich phosphine ligands in Sonogashira couplings can improve catalytic activity.
-
Optimization of Reaction Parameters: Systematically varying the temperature, solvent, and concentration of reactants can have a significant impact on reaction kinetics and yield.
-
Use of Additives: In some cases, additives can enhance catalytic activity or suppress side reactions. For instance, in copper-catalyzed click chemistry, a reducing agent like sodium ascorbate is essential to maintain the active Cu(I) oxidation state.
-
Substrate Modification: If feasible, protecting the alkene functionality prior to reacting the alkyne is a strategy to prevent side reactions. However, this adds extra steps to the synthesis.
Troubleshooting Guides
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]
Issue: Low or no product yield.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and copper(I) salt. Ensure proper storage under an inert atmosphere. | Catalysts, especially palladium(0) species, can be sensitive to air and moisture. Copper(I) salts can oxidize to the inactive copper(II) state. |
| Poor Halide Reactivity | If using an aryl or vinyl bromide or chloride, consider switching to the corresponding iodide. | The reactivity of the halide in Sonogashira coupling generally follows the trend: I > Br > Cl.[2] |
| Insufficient Base | Increase the equivalents of the amine base (e.g., triethylamine, diisopropylethylamine). | The base is crucial for the deprotonation of the terminal alkyne and for neutralizing the hydrogen halide formed during the reaction. |
| Low Temperature | Gradually increase the reaction temperature. For less reactive substrates, temperatures up to 100°C may be necessary. | Higher temperatures can overcome the activation energy barrier for the oxidative addition step, which is often rate-limiting. |
| Solvent Effects | Screen different solvents such as THF, DMF, or toluene. Ensure solvents are anhydrous and degassed. | The polarity and coordinating ability of the solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates. |
Issue: Formation of significant amounts of alkyne homocoupling product (Glaser coupling).
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use degassed solvents. | Oxygen promotes the oxidative homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed couplings.[3] |
| High Copper Concentration | Reduce the amount of the copper(I) co-catalyst. | While catalytic amounts of copper are necessary, higher concentrations can favor the Glaser coupling pathway. |
| Slow Cross-Coupling | Optimize conditions to accelerate the desired cross-coupling reaction (see "Low or no product yield" section). | If the cross-coupling is slow, the homocoupling reaction becomes more competitive. |
| Copper-Free Conditions | Consider using a copper-free Sonogashira protocol. | Several methods have been developed to avoid the use of copper, thereby eliminating the Glaser coupling side reaction.[4] |
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// Edges Start -> CheckYield; CheckYield -> CheckHomocoupling [label="No"]; CheckYield -> Catalyst [label="Yes"]; Catalyst -> Halide; Halide -> Base; Base -> Temperature; Temperature -> Solvent; Solvent -> CheckYield [style=dashed, label="Re-evaluate"]; CheckHomocoupling -> Success [label="No"]; CheckHomocoupling -> Inert [label="Yes"]; Inert -> Copper; Copper -> Optimize; Optimize -> CopperFree; CopperFree -> CheckHomocoupling [style=dashed, label="Re-evaluate"]; Success -> End; } .enddot Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Hydrosilylation Reactions
Hydrosilylation involves the addition of a silicon-hydrogen bond across the alkyne, which can be a valuable transformation.
Issue: Low conversion or no reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh, active catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or specific palladium or cobalt complexes). | Platinum-based catalysts are common but can be sensitive to impurities. The choice of metal can influence reactivity and selectivity. |
| Inappropriate Silane | Experiment with different silanes (e.g., triethylsilane, dimethylphenylsilane). | The steric and electronic properties of the silane can affect its reactivity. |
| Low Temperature | Gently warm the reaction mixture. Some hydrosilylation reactions require mild heating to initiate. | Increasing the temperature can help overcome the activation energy for the oxidative addition of the Si-H bond to the metal center. |
| Solvent Choice | Ensure the solvent is non-coordinating and anhydrous (e.g., toluene, hexane). | Coordinating solvents can compete with the alkyne for binding to the catalyst's active site. |
Issue: Poor regioselectivity or formation of multiple products.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-selective Catalyst | Screen different catalysts. For enynes, specific palladium or cobalt complexes have shown good regioselectivity.[5][6] | The metal center and its ligand sphere play a crucial role in directing the regiochemical outcome of the hydrosilylation. |
| Reaction with Alkene | Use a catalyst known to be selective for alkynes over alkenes. | The relative reactivity of the alkyne and alkene towards the catalyst will determine the chemoselectivity. Some catalysts preferentially react with the alkyne. |
| Isomerization | Analyze the product mixture carefully to identify any isomerized products. Adjusting the catalyst or reaction time may help. | The internal alkene can sometimes undergo isomerization under the reaction conditions, leading to a mixture of products. |
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// Edges Start -> CheckConversion; CheckConversion -> CheckSelectivity [label="No"]; CheckConversion -> Catalyst [label="Yes"]; Catalyst -> Silane; Silane -> Temperature; Temperature -> Solvent; Solvent -> CheckConversion [style=dashed, label="Re-evaluate"]; CheckSelectivity -> Success [label="No"]; CheckSelectivity -> CatalystSelect [label="Yes"]; CatalystSelect -> AlkeneReact; AlkeneReact -> Isomerization; Isomerization -> CheckSelectivity [style=dashed, label="Re-evaluate"]; Success -> End; } .enddot Caption: Troubleshooting workflow for hydrosilylation reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
CuAAC is a highly reliable and selective reaction for forming a 1,2,3-triazole linkage.
Issue: Incomplete reaction or slow reaction rate.
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidation of Copper(I) | Use a fresh solution of sodium ascorbate. Ensure the reaction is protected from excessive exposure to air. | The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state by oxygen. Sodium ascorbate reduces Cu(II) to Cu(I) in situ.[7] |
| Ligand Issues | Use a stabilizing ligand for the copper catalyst, such as TBTA or THPTA. | Ligands can prevent the disproportionation and oxidation of Cu(I) and accelerate the catalytic cycle.[7] |
| Poor Solubility | Use a co-solvent system (e.g., t-BuOH/H₂O, DMSO/H₂O) to ensure all reactants are dissolved. | Poor solubility of either the alkyne or the azide can lead to a slow or incomplete reaction. |
| Steric Hindrance | If reacting with a bulky azide, a higher catalyst loading or longer reaction times may be necessary. | While generally tolerant, severe steric hindrance can slow down the rate of cycloaddition. |
Issue: Difficulty in product purification.
| Potential Cause | Troubleshooting Step | Rationale |
| Residual Copper | After the reaction, consider passing the reaction mixture through a short plug of silica gel or using a copper-chelating resin. | Residual copper salts can sometimes complicate product isolation and purification. |
| Byproducts from Ascorbate | Standard chromatographic or extraction procedures are usually sufficient to remove ascorbate and its oxidation products. | These byproducts are typically polar and easily separated from the desired triazole product. |
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// Edges Start -> CheckCompletion; CheckCompletion -> CheckPurification [label="No"]; CheckCompletion -> CopperOx [label="Yes"]; CopperOx -> Ligand; Ligand -> Solubility; Solubility -> Sterics; Sterics -> CheckCompletion [style=dashed, label="Re-evaluate"]; CheckPurification -> Success [label="No"]; CheckPurification -> CopperRemoval [label="Yes"]; CopperRemoval -> Byproducts; Byproducts -> CheckPurification [style=dashed, label="Re-evaluate"]; Success -> End; } .enddot Caption: Troubleshooting workflow for CuAAC (Click Chemistry) reactions.
Experimental Protocols
General Considerations for All Reactions:
-
Inert Atmosphere: All reactions involving transition metal catalysts should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.
-
Solvent Purity: Use anhydrous and degassed solvents to ensure optimal reaction conditions.
-
Reagent Purity: Use purified reagents to avoid introducing catalyst poisons or impurities that could lead to side reactions.
Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
-
To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous and degassed triethylamine (2.0 equiv) and anhydrous, degassed THF as the solvent.
-
Add this compound (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If no reaction is observed after several hours, gradually heat the mixture to 50-70°C.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol: Hydrosilylation of this compound
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the chosen hydrosilylation catalyst (e.g., Karstedt's catalyst, 0.001 equiv).
-
Add anhydrous and degassed toluene as the solvent.
-
Add the silane (e.g., triethylsilane, 1.1 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS. Gentle heating may be required to initiate the reaction.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by distillation under reduced pressure or by column chromatography on silica gel.
Detailed Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
In a vial, dissolve this compound (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the alkyne and azide, followed by the addition of the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole by column chromatography on silica gel.[8][9][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Regio- and Stereoselective Hydrosilylation of 1,3-Enynes Catalyzed by Palladium [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. broadpharm.com [broadpharm.com]
- 8. axispharm.com [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 10. jenabioscience.com [jenabioscience.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Pentadec-5-en-1-yne
The unambiguous structural determination of long-chain unsaturated hydrocarbons such as Pentadec-5-en-1-yne is a critical step in various research and development fields, including natural product synthesis and drug discovery. The presence of both alkene and alkyne functionalities, along with the potential for stereoisomerism at the double bond, necessitates a multi-faceted analytical approach. This guide provides a comparative overview of key spectroscopic techniques, supported by experimental data and detailed protocols, to aid researchers in the structural confirmation of this compound and related compounds.
Comparative Analysis of Spectroscopic Data
A combination of spectroscopic methods is essential for the complete structural elucidation of this compound. Each technique provides unique and complementary information, as summarized below. The following data represents expected values based on the analysis of analogous long-chain alkenynes.
Table 1: Summary of Expected Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation | Structural Inference |
| ¹H-NMR | Chemical Shift (δ) | ~5.4 ppm (m, 2H) | Olefinic protons (-CH=CH-) |
| ~2.1 ppm (m, 2H) | Allylic protons (=CH-CH₂-) | ||
| ~2.0 ppm (t, 1H) | Terminal alkyne proton (≡C-H) | ||
| ~1.3-1.4 ppm (m) | Methylene protons (-CH₂-) | ||
| ~0.9 ppm (t, 3H) | Terminal methyl protons (-CH₃) | ||
| ¹³C-NMR | Chemical Shift (δ) | ~130 ppm | Olefinic carbons (-CH=CH-) |
| ~84 ppm | Alkyne carbon (-C≡CH) | ||
| ~68 ppm | Alkyne carbon (-C≡CH) | ||
| ~32-22 ppm | Methylene carbons (-CH₂-) | ||
| ~14 ppm | Terminal methyl carbon (-CH₃) | ||
| Mass Spec. (EI) | Molecular Ion Peak [M]⁺ | m/z 206.19 | Molecular weight confirmation (C₁₅H₂₆) |
| Fragmentation Pattern | Prominent peaks from cleavage at allylic and propargylic positions | Location of unsaturation | |
| FTIR | Wavenumber (cm⁻¹) | ~3300 cm⁻¹ (strong, sharp) | Terminal alkyne C-H stretch |
| ~2100 cm⁻¹ (weak, sharp) | Alkyne C≡C stretch | ||
| ~1650 cm⁻¹ (weak) | Alkene C=C stretch | ||
| ~3010 cm⁻¹ (medium) | Olefinic C-H stretch | ||
| ~965 cm⁻¹ (for E-isomer) | Out-of-plane C-H bend (trans) |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality, reproducible data for structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of the sample and obtain the mass spectrum for molecular weight and fragmentation analysis.
-
Instrumentation: A gas chromatograph coupled to an electron ionization (EI) mass spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of a volatile solvent such as hexane or dichloromethane.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically maintained at a temperature of 250°C.
-
Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness). Program the oven temperature to start at 50°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: As the compound elutes from the column, it is introduced into the ion source of the mass spectrometer (maintained at 230°C). Acquire mass spectra over a range of m/z 40-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H-NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C-NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H-NMR spectrum and assign the chemical shifts for all unique protons and carbons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Procedure:
-
Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum (without the sample) should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the alkyne and alkene functional groups.
-
Visualizing the Elucidation Workflow and Logic
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
A Comparative Guide to Analytical Methods for Determining the Purity of Pentadec-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. Pentadec-5-en-1-yne, a molecule featuring both alkene and alkyne functionalities, presents unique analytical challenges. This guide provides a comparative overview of common analytical methods for assessing its purity, complete with experimental protocols and performance data to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of four commonly employed techniques for the analysis of organic molecules like this compound.
| Analytical Method | Principle | Typical Application for this compound Purity | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantification of volatile impurities and the main component. | High resolution for volatile compounds, robust and reliable.[1] | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantification of non-volatile impurities and the main component, separation of isomers.[2] | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. | Can be more complex to develop methods for non-polar compounds, may require derivatization for UV detection.[3] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified reference material. | Absolute purity determination of the main component, structural elucidation of impurities.[4][5] | Provides absolute purity without the need for a specific reference standard of the analyte, structurally informative.[6] | Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection capabilities of mass spectrometry. | Identification and quantification of trace-level volatile impurities.[7][8] | High sensitivity and specificity for impurity identification.[9] | More expensive instrumentation, quantitative analysis can be more complex than GC-FID. |
Quantitative Data Summary
The following tables present typical performance data for the discussed analytical methods. These values are indicative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
Table 1: Gas Chromatography (GC-FID)
| Parameter | Typical Value |
| Limit of Detection (LOD) | < 0.25 mg/L[10] |
| Limit of Quantitation (LOQ) | Typically 3x LOD |
| Linearity (R²) | > 0.999[10] |
| Precision (RSD) | < 1%[1] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV)
| Parameter | Typical Value |
| Limit of Detection (LOD) | Dependent on chromophore, can be in the low ng/mL range.[11] |
| Limit of Quantitation (LOQ) | Dependent on chromophore, can be in the low ng/mL range.[11] |
| Linearity (R²) | > 0.99[12] |
| Precision (RSD) | < 2% |
Table 3: Quantitative Nuclear Magnetic Resonance (qNMR)
| Parameter | Typical Value |
| Accuracy | 98-102%[6] |
| Precision (RSD) | < 1%[6] |
| LOD/LOQ | Higher than chromatographic methods, typically in the µg/mL to mg/mL range. |
Table 4: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Typical Value |
| Limit of Detection (LOD) | Low parts-per-billion (ppb) range.[13] |
| Limit of Quantitation (LOQ) | 10 ppm (5 pg on column) has been reported for trace analysis.[9] |
| Linearity (R²) | > 0.99 |
| Precision (RSD) | < 10% for trace analysis |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific applications.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for quantifying the purity of this compound and detecting volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: (5%-Phenyl)-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.[14]
Reagents:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
FID Gases: Hydrogen and Air, high purity.
-
Makeup Gas: Nitrogen or Helium, high purity.
-
Solvent: Hexane or a similar non-polar solvent, HPLC grade.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
Analysis: Inject the prepared sample and a solvent blank into the GC system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time. Calculate the purity by the area percent method, excluding the solvent peak.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the analysis of this compound and its non-volatile impurities. Since this compound lacks a strong UV chromophore, detection at a low wavelength (e.g., 200-210 nm) is necessary.
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
Reagents:
-
Mobile Phase A: Water, HPLC grade.
-
Mobile Phase B: Acetonitrile, HPLC grade.
-
Solvent: Acetonitrile or a mixture of acetonitrile and water.
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the solvent at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Instrument Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Gradient Elution:
-
Start with 70% B, hold for 2 minutes.
-
Linearly increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Analysis: Inject the sample and a blank.
-
Data Analysis: Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks (excluding the solvent peak).
Quantitative Nuclear Magnetic Resonance (qNMR)
This method provides an absolute measure of the purity of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have a signal that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[5]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of unknown volatile impurities.
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
Capillary column: Same as for GC-FID.
Reagents:
-
Same as for GC-FID.
Procedure:
-
Sample Preparation: Prepare the sample as described for GC-FID.
-
Instrument Parameters: Use similar GC conditions as for GC-FID.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
Scan Speed: 2 scans/second.
-
-
-
Analysis: Inject the sample.
-
Data Analysis:
-
Identify the main peak of this compound.
-
Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
-
Quantify impurities using an internal or external standard method if required. For purity assessment, the area percent method can be used as a semi-quantitative approach.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 3. veeprho.com [veeprho.com]
- 4. emerypharma.com [emerypharma.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. researchgate.net [researchgate.net]
- 13. gcms.cz [gcms.cz]
- 14. forensicresources.org [forensicresources.org]
A Comparative Analysis of the Biological Efficacy of Pentadec-5-en-1-yne Analogs and Related Polyacetylenes
An Objective Assessment of Cytotoxic Activity and Mechanistic Insights for Researchers in Drug Discovery
The quest for novel therapeutic agents with high efficacy and selectivity against cancer cells has led to the exploration of a diverse range of natural and synthetic compounds. Among these, long-chain polyacetylenes, a class of lipids characterized by the presence of one or more carbon-carbon triple bonds, have garnered significant interest due to their potent cytotoxic activities. This guide provides a comparative overview of the biological efficacy of Pentadec-5-en-1-yne analogs and related C15 polyacetylenes, with a focus on their cytotoxic effects against various cancer cell lines and the underlying molecular mechanisms.
Quantitative Comparison of Cytotoxic Activity
While specific cytotoxicity data for this compound is not extensively available in the public domain, studies on structurally related polyacetylenes isolated from natural sources, particularly marine sponges of the genus Petrosia and red algae of the genus Laurencia, offer valuable insights into the potential of this class of compounds. The following table summarizes the cytotoxic activities (IC50 values) of several long-chain polyacetylenic compounds against a panel of human cancer cell lines. It is important to note that these compounds, while sharing the polyacetylene structural motif, possess variations in chain length, degree of unsaturation, and functional groups, which can significantly influence their biological activity.
| Compound/Extract | Cancer Cell Line(s) | IC50 (µg/mL) | Reference |
| Petrosianyne A | CCRF-CEM, MOLT-4, K-562 | < 4 | [1] |
| Petrosianyne A | LNCaP, T-47D | < 4 | [1] |
| Polyacetylene Compound 3 (from Petrosia sp.) | CCRF-CEM, MOLT-4, K-562 | < 4 | [1] |
| Polyacetylene Compound 3 (from Petrosia sp.) | DLD-1, LNCaP | < 4 | [1] |
| C46 Polyacetylenic Alcohols (from Petrosia sp.) | P-388 | Varies | [2] |
| C30 Polyacetylenic Alcohols (from Petrosia sp.) | P-388 | Varies | [2] |
| C45 & C46 Polyacetylenic Alcohols (from Petrosia sp.) | Various solid tumor lines | Considerable | [3] |
| Isolaurenidificin (C15 acetogenin) | Peripheral blood neutrophils | ~14 µM (converted) | [4] |
| Bromlaurenidificin (C15 acetogenin) | Peripheral blood neutrophils | ~11 µM (converted) | [4] |
Note: The data presented is for related polyacetylene compounds and not directly for this compound. The cytotoxic activity of these molecules highlights the potential of this chemical class. Direct comparative studies with standardized protocols are necessary for a definitive assessment of this compound analogs.
Potential Mechanisms of Action: Insights from Falcarinol-Type Polyacetylenes
The precise molecular targets of this compound are yet to be fully elucidated. However, research on a well-studied group of plant-derived polyacetylenes, the falcarinol-type compounds, provides a plausible framework for their mechanism of action. These compounds have been shown to modulate key signaling pathways involved in inflammation, cell proliferation, and apoptosis, which are critical in cancer progression.[5][6]
A key pathway implicated in the action of falcarinol-type polyacetylenes is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Falcarinol and related compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory and pro-survival genes.[5] This inhibition can lead to cell cycle arrest and induction of apoptosis in cancer cells.[7][8]
The diagram below illustrates a proposed signaling pathway for the anticancer effects of falcarinol-type polyacetylenes, which may share similarities with the mechanism of this compound and its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New cytotoxic polyacetylenes from the marine sponge Petrosia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Dietary polyacetylenes, falcarinol and falcarindiol, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of Pentadec-5-en-1-yne
For Researchers, Scientists, and Drug Development Professionals
Pentadec-5-en-1-yne is a valuable chemical intermediate in the synthesis of various complex organic molecules and pharmacologically active compounds. Its unique structure, featuring both a double and a triple bond, allows for diverse downstream functionalization. This guide provides a comparative analysis of three prominent synthetic routes to this compound: Sonogashira Coupling, Wittig Reaction, and Enyne Metathesis. Each method is evaluated based on reaction efficiency, atom economy, and the nature of the required starting materials. Detailed experimental protocols and a summary of quantitative data are provided to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Sonogashira Coupling | Wittig Reaction | Enyne Metathesis |
| Overall Yield | Good to Excellent | Moderate to Good | Good |
| Key Reagents | Palladium catalyst, Copper (I) co-catalyst, Amine base | Phosphonium ylide, Strong base | Ruthenium-based catalyst (e.g., Grubbs catalyst) |
| Starting Materials | 1-Bromodec-1-ene, 1-Pentyne | Nonanal, Propargyltriphenylphosphonium bromide | 1-Dodecene, 1-Pentyne |
| Stereoselectivity | High (retention of double bond geometry) | Generally Z-selective for unstabilized ylides | Mixture of E/Z isomers often produced |
| Functional Group Tolerance | Good | Moderate | Excellent |
| Primary Byproducts | Amine hydrohalide salt | Triphenylphosphine oxide | Ethylene (if used as a co-reagent) |
Logical Workflow of Synthetic Route Comparison
Caption: Comparative workflow for selecting a synthetic route to this compound.
Experimental Protocols
Route 1: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This method offers high yields and stereoselectivity.
Reaction Scheme:
Detailed Protocol:
-
Preparation of 1-Bromodec-1-ene: This starting material can be synthesized from dec-1-ene via hydrobromination with HBr in the presence of a radical initiator like AIBN to ensure anti-Markovnikov addition, followed by elimination.
-
Coupling Reaction: To a solution of 1-bromodec-1-ene (1.0 eq) in triethylamine are added tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq). 1-Pentyne (1.2 eq) is then added dropwise, and the reaction mixture is stirred at room temperature under an inert atmosphere for 12-24 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the amine hydrohalide salt, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane) to afford this compound.
Route 2: Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[3][4][5][6][7] This route allows for the formation of the double bond at a specific position.
Reaction Scheme:
Detailed Protocol:
-
Preparation of the Ylide: Propargyltriphenylphosphonium bromide (1.1 eq) is suspended in dry THF under an inert atmosphere.[8][9][10][11] A strong base, such as n-butyllithium (1.0 eq), is added dropwise at -78 °C, and the mixture is stirred for 1 hour to form the ylide.
-
Wittig Reaction: A solution of nonanal (1.0 eq) in dry THF is added to the ylide solution at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product (Pentadec-1-en-4-yne) is purified by column chromatography. The terminal alkyne is then deprotonated with a strong base (e.g., NaH) and alkylated with 1-bromopropane to yield the final product.
-
Final Product Purification: The final product is purified by column chromatography on silica gel (eluent: hexane).
Route 3: Enyne Metathesis
Enyne metathesis is a powerful reaction catalyzed by ruthenium complexes, such as the Grubbs catalyst, that allows for the formation of conjugated dienes from an alkene and an alkyne.[12][13][14][15][16][17][18][19][20]
Reaction Scheme:
Note: A direct cross-metathesis between 1-dodecene and 1-pentyne would lead to a conjugated diene, not the desired enyne. A more appropriate strategy involves the cross-metathesis of a molecule containing both the alkyne and a terminal alkene with another terminal alkene.
Detailed Protocol:
-
Synthesis of Pent-1-en-4-yne: This starting material can be prepared from commercially available precursors.
-
Metathesis Reaction: To a solution of pent-1-en-4-yne (1.0 eq) and 1-dodecene (1.2 eq) in dichloromethane is added a Grubbs-type catalyst (e.g., Grubbs II catalyst, 0.05 eq). The reaction mixture is stirred at room temperature for 4-12 hours under an inert atmosphere.
-
Work-up and Purification: The reaction is quenched by the addition of ethyl vinyl ether. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: hexane) to give this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Sonogashira coupling reaction pathway.
Caption: Wittig reaction synthetic pathway.
Caption: Enyne metathesis reaction pathway.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. PROPARGYLTRIPHENYLPHOSPHONIUM BROMIDE CAS#: 2091-46-5 [amp.chemicalbook.com]
- 10. PROPARGYLTRIPHENYLPHOSPHONIUM BROMIDE | 2091-46-5 [amp.chemicalbook.com]
- 11. PROPARGYLTRIPHENYLPHOSPHONIUM BROMIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Enyne Metathesis [organic-chemistry.org]
- 13. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. DSpace at KOASAS: A stereoselective enyne cross metathesis [koasas.kaist.ac.kr]
- 19. soc.chim.it [soc.chim.it]
- 20. uwindsor.ca [uwindsor.ca]
A Researcher's Guide to the Solvent-Dependent Behavior of Pentadec-5-en-1-yne
The structure of Pentadec-5-en-1-yne, featuring a polarizable triple bond and a nonpolar 15-carbon chain, suggests a nuanced interaction with various solvents. Its behavior will be dictated by the interplay of van der Waals forces, dipole-dipole interactions, and the potential for hydrogen bonding with protic solvents.
Comparative Analysis of this compound in Different Solvent Systems
The following table summarizes the expected qualitative performance of this compound in representative polar aprotic, polar protic, and nonpolar solvents. These expectations are derived from the general solubility and reactivity principles of alkynes.
| Solvent System | Solvent | Expected Solubility | Expected Stability | Notes on Reactivity |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | Generally Stable | May facilitate deprotonation with a strong base due to its polarity and ability to solvate cations. |
| Acetonitrile (MeCN) | Moderate | Generally Stable | Less effective in promoting certain reactions compared to more polar aprotic solvents.[1] | |
| Polar Protic | Water (H₂O) | Very Low | Low | Prone to hydration reactions, potentially leading to ketones or aldehydes.[2] Terminal alkynes are generally not stable in aqueous conditions with acids or bases. |
| Ethanol (EtOH) | Low to Moderate | Moderate | Can act as a nucleophile in the presence of a suitable catalyst. The nonpolar chain will enhance solubility compared to shorter-chain alkynes. | |
| Nonpolar | Hexane | High | High | Ideal for reactions where polarity is not a key driver, such as certain catalytic hydrogenations. |
| Toluene | High | High | The aromatic nature may offer slightly different solvation properties compared to aliphatic nonpolar solvents. |
Experimental Protocols
To generate quantitative data for a direct comparison, the following experimental protocols are recommended.
1. Solubility Determination
-
Objective: To quantify the solubility of this compound in various solvents at a given temperature.
-
Methodology:
-
Prepare saturated solutions of this compound in each test solvent at a constant temperature (e.g., 25°C) by adding an excess of the compound to a known volume of the solvent.
-
Equilibrate the solutions by stirring for a set period (e.g., 24 hours) to ensure saturation.
-
Centrifuge the solutions to pellet the undissolved solute.
-
Carefully extract a known volume of the supernatant.
-
Remove the solvent under reduced pressure.
-
Weigh the remaining solute to determine the concentration (e.g., in mg/mL).
-
2. Stability Analysis via ¹H NMR Spectroscopy
-
Objective: To assess the stability of this compound over time in different deuterated solvents.
-
Methodology:
-
Prepare solutions of this compound at a known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).
-
Acquire a baseline ¹H NMR spectrum for each solution immediately after preparation.
-
Store the solutions under controlled conditions (e.g., room temperature, protected from light).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., 24, 48, 72 hours).
-
Compare the spectra over time, looking for the appearance of new signals or a decrease in the intensity of the parent compound's signals, which would indicate degradation.
-
3. Reactivity in a Model Reaction: Hydration
-
Objective: To compare the rate of a model reaction, such as hydration, in different solvent systems. The hydration of alkynes involves the addition of water across the triple bond to form aldehydes or ketones.[2]
-
Methodology:
-
In separate reaction vessels, dissolve this compound in each solvent system to be tested.
-
Add a suitable catalyst for hydration (e.g., a mercury(II) salt in the presence of a strong acid, though greener alternatives are often preferred).
-
Maintain the reactions at a constant temperature.
-
At timed intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots.
-
Analyze the composition of each aliquot using a suitable technique, such as Gas Chromatography-Mass Spectrometry (GC-MS), to determine the ratio of reactant to product.
-
Plot the concentration of the reactant over time for each solvent system to compare reaction rates.
-
Visualizing Experimental Workflows and Chemical Principles
The following diagrams illustrate the logical flow of the proposed experiments and a fundamental reaction of terminal alkynes.
Caption: Workflow for Determining the Solubility of this compound.
Caption: Workflow for Stability Analysis using ¹H NMR Spectroscopy.
Caption: Deprotonation of a Terminal Alkyne to form an Acetylide Anion.[2]
References
A Comparative Guide to In-Silico and Experimental Data for Pentadec-5-en-1-yne Properties
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Physicochemical Properties
The following table summarizes the available in-silico physicochemical data for isomers of Pentadec-5-en-1-yne, which can serve as an estimation for the target compound. It is important to note that these are computationally predicted values and may differ from experimental results.
| Property | In-Silico Data ((Z)-5-Pentadecen-7-yne)[1] | In-Silico Data ((E)-7-Pentadecen-5-yne)[2] | In-Silico Data (1-Pentadecyne)[3] |
| Molecular Formula | C15H26 | C15H26 | C15H28 |
| Molecular Weight | 206.37 g/mol | 206.37 g/mol | 208.38 g/mol |
| XLogP3 | 6.7 | Not Available | 7.3 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 0 | 0 | 0 |
| Rotatable Bond Count | 10 | 10 | 11 |
| Exact Mass | 206.203450829 g/mol | 206.203450829 g/mol | 208.219100893 g/mol |
| Topological Polar Surface Area | 0 Ų | 0 Ų | 0 Ų |
| Heavy Atom Count | 15 | 15 | 15 |
| Complexity | 199 | 199 | 149 |
Experimental Protocols
The following are detailed methodologies for the experimental determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The melting point is a crucial indicator of purity.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a temperature probe.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded. This range is reported as the melting point. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. It is a key physical constant for liquid compounds.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask connected to a condenser and a receiving flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Heating: The liquid is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it cools and condenses back into a liquid.
-
Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the given atmospheric pressure.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.
Methodology: Qualitative Solubility Tests
-
Solvent Selection: A range of solvents with varying polarities is used, typically including water (polar, protic), diethyl ether (nonpolar), 5% aqueous HCl (acidic), 5% aqueous NaOH (basic), and concentrated sulfuric acid (strong acid).
-
Procedure: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 0.5 mL).
-
Observation: The mixture is agitated, and the solubility is observed. Solubility is typically defined as the dissolution of the solute to form a clear solution. Observations are recorded as "soluble," "partially soluble," or "insoluble." These tests provide insights into the functional groups and polarity of the molecule.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the early-stage drug discovery and development process, where a compound like this compound, belonging to the class of polyacetylenes known for their biological activities, could be evaluated.[4][5][6]
Caption: A generalized workflow for drug discovery and development.
References
- 1. 5-Pentadecen-7-yne, (Z)- | C15H26 | CID 5367376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Pentadecen-5-yne, (E)- | C15H26 | CID 5368771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Pentadecyne | C15H28 | CID 69825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of polyacetylene substituted 2-hydroxy acids, esters, and amides against microbes of clinical importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Efficacy Comparison of Pentadec-5-en-1-yne with Established Compounds: A Data-Driven Analysis
A comprehensive review of available scientific literature reveals a significant lack of data on the biological activity, mechanism of action, and efficacy of Pentadec-5-en-1-yne. At present, there are no published studies that would allow for a meaningful comparison with established therapeutic compounds.
Due to the absence of experimental data for this compound, this guide cannot fulfill the requested in-depth comparison, including data tables and visualizations of signaling pathways and experimental workflows. Scientific inquiry into this specific compound appears to be in a nascent stage, if initiated at all.
For researchers, scientists, and drug development professionals interested in this area, the initial step would be to conduct foundational research to determine the basic biological properties of this compound. This would involve:
-
In vitro screening: To identify any potential biological targets and cellular effects.
-
Mechanism of action studies: To elucidate the molecular pathways through which this compound may exert its effects.
-
Preclinical efficacy studies: To evaluate its therapeutic potential in relevant disease models.
Without this fundamental data, any comparison to well-characterized, established compounds would be purely speculative and scientifically unsound. This document will be updated should relevant data on this compound become available in the peer-reviewed scientific literature.
Safety Operating Guide
Proper Disposal of Pentadec-5-en-1-yne: A Guide for Laboratory Professionals
For Immediate Release
Providing Essential Safety and Logistical Guidance for Researchers, Scientists, and Drug Development Professionals
Core Safety and Handling Principles
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, chemical-resistant gloves, and a lab coat. All handling of Pentadec-5-en-1-yne and its waste should be conducted in a well-ventilated fume hood.
Key Handling and Storage Considerations:
| Parameter | Guideline |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition. |
| Incompatibilities | Avoid contact with strong oxidizing agents, acids, and bases. The presence of the terminal alkyne may pose a risk of forming explosive acetylides with certain metal salts. |
| Spill Management | In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. |
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Step-by-Step Disposal Workflow:
-
Segregation: Keep waste this compound separate from other chemical waste streams to avoid potentially hazardous reactions. It should be collected in a dedicated, compatible, and clearly labeled waste container.
-
Labeling: The waste container must be labeled with the full chemical name "this compound" and the appropriate hazard symbols (e.g., flammable liquid).
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory, ensuring it is closed at all times except when adding waste.
-
Professional Disposal: Arrange for pickup and disposal by a certified hazardous waste management contractor. Provide them with all available information regarding the chemical's properties and potential hazards.
Potential for In-Lab Neutralization (for skilled professionals only)
For laboratories with the appropriate expertise and equipment, chemical neutralization through oxidative cleavage may be a viable option to render the waste less hazardous before disposal. This procedure should only be performed by or under the direct supervision of a qualified chemist.
Experimental Protocol: Oxidative Cleavage of the Alkyne and Alkene Moieties
This protocol is a general guideline and must be adapted and validated for this compound through a thorough risk assessment.
Reagents:
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Water
-
Appropriate organic solvent (if needed to dissolve the waste)
-
Hydrochloric acid (HCl) for neutralization of the final solution
Procedure:
-
In a reaction vessel equipped with a stirrer and placed in an ice bath, dissolve the this compound waste in a suitable solvent if necessary.
-
Slowly add a solution of potassium permanganate and a base (e.g., sodium carbonate) to the stirred waste solution. The reaction is exothermic and should be controlled by the rate of addition and cooling.
-
Continue stirring until the purple color of the permanganate disappears, indicating the reaction is complete.
-
The resulting mixture will contain manganese dioxide (a brown solid) and the oxidized organic fragments (likely carboxylic acids and/or ketones).
-
Carefully quench any remaining permanganate with a suitable reducing agent if necessary.
-
Filter the mixture to remove the manganese dioxide.
-
Neutralize the filtrate with dilute hydrochloric acid to a pH between 6 and 8.
-
The final aqueous solution may be suitable for drain disposal, depending on local regulations and the absence of other hazardous materials. The solid manganese dioxide waste should be disposed of as hazardous solid waste.
Caution: This is a highly reactive process that can generate heat and potentially hazardous byproducts. A thorough understanding of the reaction chemistry and potential side reactions is essential.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace a comprehensive risk assessment that should be conducted by qualified personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Personal protective equipment for handling Pentadec-5-en-1-yne
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like Pentadec-5-en-1-yne. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Chemical Profile:
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Protects against splashes and vapors that can cause eye irritation. |
| Skin | Chemically resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn. | Prevents skin contact, which may cause irritation, dryness, or cracking with repeated exposure. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is recommended. | Minimizes the inhalation of vapors, which can cause respiratory irritation and other health effects associated with VOCs. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is critical to prevent accidents and maintain chemical integrity.
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to control vapor exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
Handling Procedures:
-
Before use, inspect the container for any damage or leaks.
-
Avoid direct contact with skin and eyes. Do not breathe in vapors, mists, or sprays.[1]
-
Ground and bond containers when transferring material to prevent static discharge, which could ignite flammable vapors.
-
Use non-sparking tools.
-
Keep away from heat, sparks, open flames, and other ignition sources.
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2]
-
Keep away from oxidizing agents and other incompatible materials.[1][3]
Disposal Plan
Proper disposal of this compound and its containers is essential to protect the environment and comply with regulations.
Waste Characterization:
-
Unused this compound should be considered a hazardous chemical waste.
Disposal Procedure:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not dispose of it down the drain.
-
Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations.
-
Contaminated PPE and cleaning materials should also be collected and disposed of as hazardous waste.
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
